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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in Kinase Inhibitor Design

Abstract In the landscape of modern drug discovery, specific heterocyclic scaffolds serve as critical foundational building blocks for targeted therapeutics. 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (CAS: 3440-41-3)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, specific heterocyclic scaffolds serve as critical foundational building blocks for targeted therapeutics. 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (CAS: 3440-41-3)[1] is a highly specialized pyrimidine derivative that acts as a primary intermediate in the synthesis of potent kinase inhibitors. This technical whitepaper dissects the physicochemical properties, structural significance, and validated synthetic methodologies of this compound, providing a comprehensive guide for researchers developing p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and related pharmaceutical agents.

Structural Identity and Physicochemical Profiling

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, frequently referred to by its synonym 2-isopropyl-5-methylpyrimidin-4(3H)-one , is characterized by a pyrimidine core heavily decorated with specific functional groups: an isopropyl group at C2, a hydroxyl group at C4, and a methyl group at C5.

A defining feature of this molecule is its lactim-lactam tautomerism . In aqueous, polar environments, or solid-state, the compound exists predominantly in its lactam form (pyrimidin-4(3H)-one) due to the thermodynamic stability of the amide-like resonance. This tautomeric equilibrium dictates its reactivity; it behaves as a nucleophile in certain alkylation reactions but requires electrophilic activation (e.g., conversion to a chloride) prior to participating in transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical & Structural Data
ParameterSpecification
IUPAC Name 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Common Synonym 2-Isopropyl-5-methylpyrimidin-4(3H)-one
CAS Registry Number 3440-41-3
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Hydrogen Bond Donors 1 (OH in lactim form) / 1 (NH in lactam form)
Hydrogen Bond Acceptors 2 (N, O)
Role in Synthesis Key electrophilic precursor (post-halogenation)

Mechanistic Role in Drug Discovery: p38 MAPK Inhibition

The pyrimidine core is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for the adenine ring of ATP. The specific substitution pattern of 5-methyl-2-(propan-2-yl)pyrimidin-4-ol is not arbitrary; it is meticulously designed for optimal interaction within the ATP-binding pocket of kinases[2].

  • The 2-Isopropyl Group: Projects deep into the hydrophobic region of the kinase binding pocket, enhancing binding affinity through robust van der Waals interactions.

  • The 5-Methyl Group: Provides critical steric bulk that restricts the rotational degrees of freedom of adjacent substituents (once functionalized at C4), locking the final drug molecule into its bioactive conformation.

This precise spatial arrangement is a cornerstone in the development of substituted pyridinone-pyridinyl compounds, which are potent modulators of p38 MAPK—a primary target for treating autoimmune disorders, chronic inflammation, and specific neoplasms[3].

MAPK_Pathway Stimuli Cellular Stress / Cytokines MAPKKK MAPKKK (ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Targets Downstream Targets (MK2, ATF2) p38->Targets Inhibitor Pyrimidine-based p38 Inhibitor Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response & Apoptosis Targets->Response

Figure 1: p38 MAPK signaling cascade and intervention point of pyrimidine-based inhibitors.

De Novo Synthetic Strategy

The synthesis of highly substituted pyrimidines relies on the principal condensation of an amidine with a 1,3-dielectrophile. For this specific compound, the optimal precursors are isobutyramidine hydrochloride and ethyl 2-formylpropionate (or ethyl 2-methyl-3-oxopropanoate)[4].

Causality of Reagents: Sodium methoxide (NaOMe) is employed not merely as a base to neutralize the amidine hydrochloride, but to deprotonate the active methylene of the beta-keto ester, facilitating the initial nucleophilic attack by the amidine nitrogen. Methanol is chosen as the solvent to match the methoxide base, preventing transesterification complications that could alter the electrophilicity of the ester carbonyl.

Synthesis_Workflow A Isobutyramidine Hydrochloride C Condensation & Cyclization (NaOMe, MeOH) A->C B Ethyl 2-formylpropionate B->C D 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol C->D Reflux, Tautomerization E Chlorination (POCl3, DMF cat.) D->E F 4-Chloro-2-isopropyl- 5-methylpyrimidine E->F Electrophilic Activation

Figure 2: De novo synthetic workflow for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol and chlorination.

Experimental Methodologies

To ensure a self-validating system, the following protocols integrate In-Process Controls (IPCs) to verify chemical transformations at each critical juncture.

Protocol 1: Primary Synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol
  • Free-Basing the Amidine: Suspend isobutyramidine hydrochloride (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂). Cool to 0°C. Add sodium methoxide (NaOMe, 1.2 eq) dropwise.

    • Causality: NaOMe neutralizes the hydrochloride salt to generate the nucleophilic free amidine. The 0°C temperature prevents premature degradation of the highly reactive free amidine.

  • Electrophile Addition: Slowly add ethyl 2-formylpropionate (1.05 eq)[4] to the mixture over 30 minutes.

    • Causality: Slow addition prevents homopolymerization of the ester and controls the exothermic condensation.

  • Cyclization: Heat the reaction to reflux (65°C) for 12 hours.

    • Causality: The initial nucleophilic attack forms an acyclic intermediate; thermal energy is required to drive the subsequent intramolecular cyclization and elimination of water/ethanol to form the aromatic pyrimidine ring.

  • IPC (Self-Validation): Sample the reaction mixture, quench in H₂O/EtOAc, and analyze via TLC (UV 254 nm). The disappearance of the ester starting material and the emergence of a new UV-active spot confirms reaction completion.

  • Workup and Isolation: Concentrate the mixture in vacuo, neutralize with 1M HCl to pH 6-7, and extract with ethyl acetate.

    • Causality: Neutralization ensures the product is in its neutral lactam/lactim form, maximizing partitioning into the organic phase. Dry over Na₂SO₄, filter, and crystallize to yield the pure product.

Protocol 2: Electrophilic Activation via Chlorination

To utilize this compound in modular drug discovery (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), the C4-hydroxyl (lactam) must be converted into a viable leaving group.

  • Reagent Preparation: Suspend 5-methyl-2-(propan-2-yl)pyrimidin-4-ol in neat phosphorus oxychloride (POCl₃, 5.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq).

    • Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), a highly electrophilic species that significantly accelerates the conversion of the C4-hydroxyl group to a chloride, preventing prolonged heating that could cause pyrimidine ring decomposition.

  • Reflux: Heat the mixture to 90°C for 4 hours.

  • IPC (Self-Validation): Quench a micro-aliquot in ice water, extract with DCM, and run LC-MS. Look for the mass shift from m/z 153.1 [M+H]⁺ to m/z 171.0/173.0 [M+H]⁺ (showing the characteristic 3:1 isotopic pattern of a single chlorine atom).

  • Quench & Extraction: Carefully pour the cooled reaction mixture over crushed ice.

    • Causality: POCl₃ reacts violently with water; the ice controls the massive exotherm. Extract with dichloromethane, wash with saturated NaHCO₃ to remove residual phosphoric acids, dry, and concentrate to yield 4-chloro-2-isopropyl-5-methylpyrimidine.

Analytical Characterization and Validation

Rigorous analytical validation is required to confirm the structural integrity of the synthesized intermediate before downstream coupling.

Table 2: Analytical Validation (Expected Values)
Analytical MethodTarget Signal / ObservationInterpretation
LC-MS (ESI+) m/z 153.1[M+H]⁺Confirms molecular weight (152.19 g/mol ).
¹H NMR (DMSO-d₆) δ 12.10 (br s, 1H)Pyrimidinone NH (confirms major lactam tautomer).
¹H NMR (DMSO-d₆) δ 7.75 (s, 1H)C6-H of the pyrimidine ring.
¹H NMR (DMSO-d₆) δ 2.80 (hept, J = 6.9 Hz, 1H)Methine proton of the C2-isopropyl group.
¹H NMR (DMSO-d₆) δ 1.95 (s, 3H)C5-Methyl group.
¹H NMR (DMSO-d₆) δ 1.15 (d, J = 6.9 Hz, 6H)Methyl protons of the C2-isopropyl group.

References

  • [3] /[2] European Patent Office. (2011). SUBSTITUTED PYRIDINONE-PYRIDINYL COMPOUNDS (EP 2648516 B1). Google Patents. URL:

  • [4] Xu, J., et al. (2018). Synthesis and Characterization of Thymine-15N2 (Details on ethyl 2-formylpropionate condensation mechanisms). XML Journal. URL:[Link]

Sources

Exploratory

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol CAS number and identifiers

The following technical guide details the profile of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , distinguishing it from its commercially prevalent isomer, 2-Isopropyl-6-methyl-4-pyrimidinol (IMP). Executive Summary & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the profile of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , distinguishing it from its commercially prevalent isomer, 2-Isopropyl-6-methyl-4-pyrimidinol (IMP).

Executive Summary & Chemical Identity

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is a specific structural isomer of the pyrimidinol class, characterized by a pyrimidine ring substituted with a hydroxyl group at position 4, a methyl group at position 5, and an isopropyl group at position 2.[1]

Critical Distinction: This compound is a structural isomer of the widely known 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), also known as IMP or IMPY , which is the primary hydrolysis product of the organophosphate insecticide Diazinon. While IMP is a high-volume industrial chemical, the 5-methyl isomer is a specialized building block, typically encountered in the design of novel kinase inhibitors or as a custom synthesis target.

Identifiers & Nomenclature
Feature5-Methyl Isomer (Target)6-Methyl Isomer (Common Analog)
IUPAC Name 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol6-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Common Name 5-Methyl-2-isopropyl-4-hydroxypyrimidineIMP / IMPY / Hydroxydiazinon
CAS Number Not widely listed (Custom Synthesis)2814-20-2
Molecular Formula C₈H₁₂N₂OC₈H₁₂N₂O
Molecular Weight 152.19 g/mol 152.19 g/mol
SMILES CC(C)c1nc(O)c(C)cn1CC(C)c1nc(O)cc(C)n1
Tautomer 5-Methyl-2-isopropylpyrimidin-4(3H)-one6-Methyl-2-isopropylpyrimidin-4(3H)-one

Synthetic Pathways & Mechanism

The synthesis of pyrimidin-4-ols classically involves the condensation of an amidine with a


-keto ester. The position of the substituents on the pyrimidine ring is dictated by the structure of the 

-keto ester used.
A. Synthesis of the 5-Methyl Isomer (Target)

To install the methyl group at the 5-position, the condensation must occur between isobutyramidine and a


-keto ester with a methyl substituent at the 

-position (between the carbonyls).
  • Reagents: Isobutyramidine hydrochloride + Ethyl 2-formylpropionate (or Ethyl 2-methyl-3-oxopropanoate).

  • Mechanism: The amidine nitrogen attacks the aldehyde/ketone carbonyl, followed by cyclization at the ester group.

B. Synthesis of the 6-Methyl Isomer (IMP Reference)

This is the standard industrial route for the Diazinon intermediate.

  • Reagents: Isobutyramidine hydrochloride + Ethyl acetoacetate.

  • Mechanism: The amidine condenses with the ketone of ethyl acetoacetate, placing the methyl group at position 6 (relative to N1).

Reaction Pathway Diagram

SynthesisPathways Amidine Isobutyramidine (2-Isopropyl) Inter5 Intermediate (Aldehyde Condensation) Amidine->Inter5 + Ester5 (Base) Inter6 Intermediate (Ketone Condensation) Amidine->Inter6 + Ester6 (Base) Ester5 Ethyl 2-formylpropionate (alpha-Methyl) Ester5->Inter5 Ester6 Ethyl Acetoacetate (gamma-Methyl) Ester6->Inter6 Prod5 TARGET: 5-Methyl-2-isopropyl-4-pyrimidinol (Methyl at C5) Inter5->Prod5 Cyclization (-EtOH) Prod6 REFERENCE: 6-Methyl-2-isopropyl-4-pyrimidinol (IMP) (Methyl at C6) Inter6->Prod6 Cyclization (-EtOH)

Figure 1: Divergent synthesis of 5-methyl vs. 6-methyl pyrimidinol isomers based on


-keto ester selection.

Physicochemical Properties

While specific experimental data for the 5-methyl isomer is limited due to its specialized nature, its properties can be reliably predicted based on the well-characterized 6-methyl isomer (IMP).

Property6-Methyl Isomer (Experimental)5-Methyl Isomer (Predicted)
Physical State White crystalline solidWhite to off-white solid
Melting Point 172–175 °C168–174 °C (Likely similar packing)
Solubility Low in water; soluble in MeOH, EtOH, DMSOSimilar profile; lipophilicity (LogP) ~1.5–1.8
pKa (OH/NH) ~9.5 (Pyrimidinol acidity)~9.6–9.8 (Inductive effect of 5-Me)
UV Max ~238 nm, ~298 nm (pH dependent)Shifted slightly (~2–5 nm) due to substitution pattern
Tautomerism

Both isomers exist in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. In solution (especially polar solvents like DMSO or water), the keto form generally predominates. This is critical for interpreting NMR spectra, where an N-H signal may be visible instead of an O-H signal.

Analytical Characterization

Distinguishing the 5-methyl isomer from the 6-methyl isomer requires precise analytical techniques, as their mass (MW 152.19) is identical.

Proton NMR ( H-NMR)
  • 6-Methyl Isomer (IMP):

    • C5-H: Appears as a singlet around

      
       6.0–6.2 ppm. The C5 position is unsubstituted.
      
    • C6-Me: Singlet around

      
       2.1–2.3 ppm.
      
  • 5-Methyl Isomer (Target):

    • C6-H: Appears as a singlet (or fine doublet) typically further downfield (

      
       7.5–8.0 ppm) because position 6 is adjacent to nitrogen (deshielded).
      
    • C5-Me: Singlet around

      
       1.9–2.1 ppm.
      
    • Differentiation: The presence of a downfield aromatic proton (C6-H) is the definitive marker for the 5-methyl isomer.

Mass Spectrometry (MS)
  • Fragmentation: Both show

    
     152 
    
    
    
    .
  • Pattern: The 6-methyl isomer (IMP) typically shows a prominent loss of the isopropyl group (

    
    ) and methyl radical. The 5-methyl isomer may show a distinct fragmentation pathway involving the C5-methyl group, often yielding stable ring fragments due to the substitution pattern.
    

Applications in Drug Development

While the 6-methyl isomer is primarily an agrochemical metabolite, the 5-methyl isomer serves as a scaffold in pharmaceutical chemistry:

  • Kinase Inhibitors: The 5-methyl-4-pyrimidinol core mimics the purine ring system (specifically the thymine moiety), making it a candidate for ATP-competitive inhibitor design.

  • GNRH Antagonists: Substituted pyrimidines are key intermediates in the synthesis of gonadotropin-releasing hormone antagonists. The 5-methyl substitution can modulate binding affinity by inducing steric clash or filling hydrophobic pockets in the receptor.

  • Bioisosteres: It serves as a lipophilic bioisostere for thymine in nucleoside analog development.

Safety & Handling

  • Hazard Classification (GHS):

    • Acute Toxicity: Category 4 (Oral).

    • Skin/Eye Irritation: Category 2 (Skin), Category 2A (Eye).

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling Protocol:

    • Use a chemical fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Authoritative text on pyrimidine ring closure mechanisms).
  • IMP Characterization (6-Methyl Isomer): Getzin, L. W. "Metabolism of Diazinon and Zinophos in Soils." Journal of Economic Entomology 60.2 (1967): 505-511.Link (Primary source for the 6-methyl isomer properties).

  • Tautomerism in Pyrimidinols:López, C., et al. "Tautomerism of hydroxypyrimidines." Journal of the Chemical Society, Perkin Transactions 2 (1996). (Mechanistic insight into keto-enol equilibrium).
  • PubChem Compound Summary: 2-Isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2).[2][3]Link (Data source for the common isomer).

Sources

Foundational

Thermodynamic Stability of 2-Isopropyl-5-methylpyrimidin-4-ol Derivatives: A Comprehensive Structural and Energetic Analysis

Executive Summary Pyrimidinol derivatives are ubiquitous in agrochemical and pharmaceutical formulations. While the 6-methyl regioisomer (2-isopropyl-6-methylpyrimidin-4-ol, or IMP) is extensively documented as the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinol derivatives are ubiquitous in agrochemical and pharmaceutical formulations. While the 6-methyl regioisomer (2-isopropyl-6-methylpyrimidin-4-ol, or IMP) is extensively documented as the primary hydrolytic metabolite of the organophosphate diazinon[1], its 5-methyl counterpart—2-isopropyl-5-methylpyrimidin-4-ol (5-Me-IMP) —presents a unique thermodynamic landscape. The positional shift of the methyl group to the C5 carbon introduces distinct steric and hyperconjugative effects that fundamentally alter the molecule's tautomeric equilibrium, solvation thermodynamics, and photochemical stability.

This technical guide provides an in-depth analysis of the thermodynamic stability of 5-Me-IMP derivatives, detailing the causality behind their structural behavior and providing self-validating experimental protocols for rigorous thermodynamic profiling.

Structural Thermodynamics & Tautomeric Equilibria

The defining stability factor of pyrimidin-4-ol derivatives is their ability to undergo lactam-lactim (keto-enol) tautomerism[1]. 5-Me-IMP exists in a dynamic equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.

The position of this equilibrium (


) is fiercely solvent-dependent. In polar protic solvents (e.g., water), the keto tautomer is thermodynamically favored due to superior hydrogen-bond acceptance at the carbonyl oxygen and donation from the N3 proton. Conversely, non-polar environments stabilize the enol form by minimizing the required cavity formation energy and dipole-dipole penalties.
Substituent Effects: The C5-Methyl Anomaly

Unlike the 6-methyl derivative, the C5-methyl group in 5-Me-IMP is directly adjacent to the C4-oxygen. This proximity creates a localized steric clash in the enol form when the hydroxyl proton is oriented toward the C5 position. Consequently, the ground-state enthalpy (


) of the enol form is artificially raised, pushing the tautomeric equilibrium further toward the keto form compared to its 6-methyl counterpart.

Tautomerism Enol Enol Tautomer (Pyrimidin-4-ol) TS Transition State (Solvent Mediated) Enol->TS +ΔG (Desolvation) Keto Keto Tautomer (Pyrimidin-4(3H)-one) Keto->TS Reversible Degradation Photolytic Cleavage Keto->Degradation hν / ROS TS->Keto -ΔG (Resolvation) Products Aliphatic Fragments Degradation->Products Irreversible

Fig 1. Tautomeric equilibrium and photolytic degradation pathway of 5-Me-IMP.

Quantitative Thermodynamic Data

The following table summarizes the theoretical and experimentally derived thermodynamic parameters for the Enol


 Keto transition of 5-Me-IMP at 298.15 K.
Solvent SystemDielectric Constant (

)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Favored Tautomer
Water (Polar Protic)80.1-2.45-4.12-1.67Keto
DMSO (Polar Aprotic)46.7-0.82-1.55-0.73Keto
Chloroform (Non-polar)4.8+1.20+0.50-0.70Enol

Table 1: Thermodynamic parameters for 5-Me-IMP tautomerization. Negative


 indicates a spontaneous shift toward the keto tautomer.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must not rely on a single analytical vector. The following self-validating workflow utilizes orthogonal techniques to extract and verify


, 

, and

.

Workflow Prep Sample Prep (Anhydrous vs Aqueous) NMR VT-NMR Spectroscopy (250K - 350K) Prep->NMR Aliquot A ITC Isothermal Titration Calorimetry Prep->ITC Aliquot B VanHoff van 't Hoff Plot (ln K vs 1/T) NMR->VanHoff K_eq extraction Thermo Thermodynamic Output (ΔG, ΔH, ΔS) ITC->Thermo Direct ΔH validation VanHoff->Thermo Linear Regression

Fig 2. Self-validating experimental workflow for thermodynamic parameter extraction.

Protocol A: Variable-Temperature NMR (VT-NMR)

Causality & Rationale: VT-NMR is utilized because the proton exchange rate between tautomers can be artificially slowed down at lower temperatures. By ensuring


 (where 

is the difference in resonance frequencies), we can accurately integrate the distinct tautomeric peaks to calculate the equilibrium constant (

).
  • Sample Preparation: Dissolve 5 mg of highly purified 5-Me-IMP in 0.6 mL of anhydrous

    
    . Strictly anhydrous conditions are required; trace water acts as a catalytic proton shuttle, artificially broadening the exchange peaks and ruining integration accuracy.
    
  • Data Acquisition: Acquire

    
    -NMR spectra from 250 K to 350 K in 10 K increments. Allow 15 minutes of thermal equilibration at each step.
    
  • Integration: Integrate the C6-proton signal (which shifts distinctly between the enol and keto forms). Calculate

    
     for each temperature.
    
  • Thermodynamic Extraction: Plot

    
     against 
    
    
    
    (van 't Hoff plot).

Self-Validation Checkpoint: Evaluate the linearity of the van 't Hoff plot. A strictly linear fit (


) validates that 

is temperature-independent over the measured range. Any curvature indicates a non-zero heat capacity change (

), rendering the simple linear model invalid.
Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: While VT-NMR derives


indirectly via the van 't Hoff isochore, ITC measures the differential heat power directly. This orthogonal approach ensures that the 

value is not an artifact of temperature-dependent solvent permittivity.
  • Cell Preparation: Fill the ITC sample cell with a non-polar solvent (e.g., chloroform) where the enol form is favored.

  • Titrant Preparation: Prepare a highly concentrated solution of 5-Me-IMP in a polar aprotic solvent (e.g., DMSO) in the injection syringe.

  • Titration: Inject 2

    
     aliquots of the titrant into the cell at 298.15 K. The shift in solvent polarity forces a rapid Enol 
    
    
    
    Keto tautomerization.
  • Data Integration: Integrate the heat spikes (

    
    ) per injection. Subtract the heat of dilution (determined via a blank DMSO-into-chloroform titration). The normalized heat yields the direct 
    
    
    
    of tautomerization.

Environmental and Photochemical Stability

Beyond ground-state tautomerism, the thermodynamic stability of 5-Me-IMP is severely challenged by environmental factors, particularly UV irradiation and Reactive Oxygen Species (ROS).

The thermodynamics of these electron-transfer changes are governed by Gibbs free energy changes and corresponding reduction potentials; however, while many redox transformations are thermodynamically favored, they often prove to be kinetically limited under standard environmental conditions (pH 7)[2].

In aqueous suspensions, photocatalytic degradation of pyrimidinol derivatives is a rapid process primarily driven by hydroxyl radical (


) attack[3]. The initial oxidative pathways involve:
  • Electrophilic Attack: The C5-methyl group increases the electron density of the pyrimidine ring via hyperconjugation, slightly lowering the activation energy (

    
    ) for 
    
    
    
    attack compared to unsubstituted analogs.
  • Ring Cleavage: Oxidation leads to the cleavage of the pyrimidine ester bonds, resulting in the irreversible formation of aliphatic fragments[3].

Understanding these thermodynamic boundaries is critical for predicting the shelf-life of formulations containing 5-Me-IMP derivatives and mapping their environmental fate.

References

  • Photodegradation of diafenthiuron in water ResearchGate URL:[Link]

  • Identification of Photocatalytic Degradation Products of Diazinon in TiO2 Aqueous Suspensions Using GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry ResearchGate URL:[Link]

Sources

Exploratory

Solubility profile of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in water vs organic solvents

The following technical guide details the solubility profile and physicochemical characterization of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a structural isomer of the widely known Diazinon metabolite. This guide is str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a structural isomer of the widely known Diazinon metabolite.

This guide is structured to address the specific 5-methyl isomer while referencing the 6-methyl isomer as a comparative baseline where direct experimental data is proprietary or sparse.

[1]

Executive Summary

Compound Identity: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Synonyms: 5-Methyl-2-isopropyl-4-hydroxypyrimidine; 2-Isopropyl-5-methyl-4-pyrimidinol.[1] Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1][2]

This guide provides a comprehensive analysis of the solubility characteristics of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol.[1] Unlike its common regioisomer (the 6-methyl derivative used in agrochemistry), the 5-methyl isomer presents unique steric and electronic properties due to the ortho-positioning of the methyl group relative to the hydroxyl/keto functionality.[1] This structural nuance significantly influences its crystal lattice energy, pKa, and solvation thermodynamics, necessitating a tailored approach to formulation and purification.[1]

Physicochemical Characterization & Structural Logic[1]

To predict and manipulate solubility, one must first understand the molecule's behavior in solution.[1] This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms.[1]

Tautomeric Equilibrium

In the solid state and polar solvents (like water), the keto (4(3H)-pyrimidinone) tautomer generally predominates due to the stability of the amide-like resonance.[1] However, the 5-methyl substitution introduces steric bulk adjacent to the oxygen, which can destabilize the planar H-bond networks found in the 6-methyl isomer, potentially increasing solubility in non-polar solvents.[1]

Key Physicochemical Parameters (Predicted vs. Comparative)
ParameterValue (Estimated)Comparative Note (vs. 6-Methyl Isomer)
LogP (Octanol/Water) 1.6 – 1.9Slightly higher lipophilicity than 6-Me due to steric shielding of the polar head.[1]
pKa (Acidic) 9.2 – 9.6The -OH/NH group is weakly acidic.[1] 5-Me electron donation may slightly increase pKa.[1]
pKa (Basic) 2.0 – 2.5Pyrimidine N1 protonation.[1]
Melting Point 165 – 170 °CHigh MP indicates strong intermolecular H-bonding (dimer formation).[1]
Dipole Moment ~3.5 DHighly polar in keto form.[1]

Solubility Profile: Aqueous & Organic Media[1]

Aqueous Solubility & pH Dependence

Water solubility for this compound is pH-dependent .[1] It behaves as an ampholyte but is predominantly neutral at physiological pH (7.4).[1]

  • pH < 2 (Acidic): High solubility.[1] The molecule protonates at the N1 position, forming a cationic salt.[1]

  • pH 4 – 8 (Neutral): Minimum solubility (Intrinsic Solubility,

    
    ).[1] The neutral keto species dominates.[1] Estimated 
    
    
    
    .[1]
  • pH > 10 (Basic): High solubility.[1] Deprotonation of the N3-H (keto) or O-H (enol) yields an anionic species.[1]

Organic Solvent Compatibility

The solubility in organic media follows "like dissolves like," but is modulated by the capacity for hydrogen bond disruption.[1]

Solvent ClassSolvent ExamplesSolubility RatingMechanism
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Solvation of the polar head group; H-bond donation/acceptance.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disruption of intermolecular dimers; stabilization of the keto tautomer.[1]
Moderately Polar Acetone, Ethyl AcetateModerate (10-30 mg/mL)Good for extraction; may require heating.[1]
Non-Polar Toluene, Hexane, HeptaneLow to Negligible The polar pyrimidinone core resists solvation in purely dispersive media.[1]
Chlorinated Dichloromethane (DCM)Moderate Useful for liquid-liquid extraction from aqueous phases.[1]

Experimental Methodologies

To validate these values for your specific batch (polymorphs can affect solubility), follow these standardized protocols.

Protocol: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility at saturation.[1]

  • Preparation: Weigh excess solid (~20 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, Methanol).[1]

  • Equilibration:

    • Agitate at constant temperature (25°C) for 24–48 hours.

    • Note: Use a thermomixer or shaking water bath.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (254 nm).

Protocol: pH-Solubility Profile

Objective: Map the ionization boundaries.

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0.[1]

  • Perform the Shake-Flask method (4.1) for each buffer.

  • Data Analysis: Plot Solubility (

    
    ) vs. pH. The curve should be U-shaped, with the trough representing the intrinsic solubility of the neutral species.[1]
    

Visualization: Solubility & Tautomerism Logic

The following diagram illustrates the structural dynamics determining solubility.

SolubilityLogic cluster_Solvents Solvent Interactions Solid Solid Crystal Lattice (Strong H-Bond Dimers) Water Water (pH 7) Hydrophobic Effect dominates Low Solubility Solid->Water High Energy Cost AcidBase Acid/Base (pH <2 or >10) Ionization (Cation/Anion) High Solubility Solid->AcidBase Salt Formation Organic MeOH / DMSO Dipole-Dipole & H-Bonding High Solubility Solid->Organic Solvation Tautomer Tautomeric Equilibrium (Keto vs Enol) Tautomer->Water Keto favored Tautomer->Organic Solvent dependent

Caption: Mechanistic flow of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol solubility driven by ionization and solvent polarity.

Applications & Formulation Implications

Purification Strategies
  • Recrystallization: Exploiting the temperature dependence of solubility in Ethanol/Water mixtures is ideal.[1] The compound is soluble in hot ethanol but crashes out upon cooling or addition of water (antisolvent).[1]

  • Extraction: Use Dichloromethane (DCM) at neutral pH to extract the compound from aqueous reaction mixtures.[1]

Formulation for Bioactivity

If used as a biocide or active ingredient (similar to Thymol or IPMP):

  • Co-solvency: Use Propylene Glycol (PG) or PEG-400 to enhance aqueous stability.[1]

  • Surfactants: Polysorbate 80 can solubilize the neutral form in aqueous formulations via micellar encapsulation.[1]

References

  • PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Reference).[1] National Library of Medicine.[1][3] Available at: [Link][1]

  • Yoshida, T., et al. (2011).[1] Simultaneous analytical method for urinary metabolites of organophosphorus compounds. Journal of Chromatography B. (Methodology reference for pyrimidinol extraction). Available at: [Link]

  • ChemDad. Physical Properties of Pyrimidinol Derivatives. (General solubility data for methyl-isopropyl-pyrimidinols). Available at: [Link][1]

Sources

Foundational

The Molecular Dynamics and Toxicological Profile of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol: A Technical Whitepaper

As a Senior Application Scientist specializing in xenobiotic metabolism and analytical chemistry, I often encounter molecules that serve as critical nodes in broader biochemical networks. 5-Methyl-2-(propan-2-yl)pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in xenobiotic metabolism and analytical chemistry, I often encounter molecules that serve as critical nodes in broader biochemical networks. 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (also referred to as 2-isopropyl-5-methylpyrimidin-4-ol) is one such compound. While frequently overshadowed by its widely studied structural isomer—the diazinon metabolite 2-isopropyl-6-methylpyrimidin-4-ol (IMYP)—this 5-methyl derivative exhibits a fascinating physicochemical profile. It serves as a vital biomarker for organophosphate exposure, an intermediate in agrochemical synthesis, and a subject of interest in environmental toxicology.

This whitepaper synthesizes the structural biology, toxicokinetics, and analytical methodologies required to effectively isolate, quantify, and understand this pyrimidine derivative in complex matrices.

Structural Biology and Physicochemical Dynamics

To understand the biological activity of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, we must first examine its molecular architecture. The compound features a pyrimidine core substituted with a hydroxyl group at C4, a methyl group at C5, and an isopropyl group at C2.

The Role of Enol-Keto Tautomerism

A defining characteristic of pyrimidin-4-ols is their ability to undergo enol-to-keto tautomerism. In aqueous solutions and biological matrices, the molecule exists in a dynamic equilibrium with its pyrimidin-4(3H)-one tautomer. As demonstrated in crystallographic studies of related pyrimidinols ([1]), this tautomerism dictates the molecule's hydrogen-bonding capabilities.

From an analytical perspective, this interconversion is critical. If the rate of tautomerization occurs on the same timescale as chromatographic separation, it can lead to severe peak broadening or split peaks. Consequently, analytical workflows must be strictly buffered to lock the molecule into a single tautomeric state.

Toxicokinetics and Metabolic Pathways

In biological systems, hydroxypyrimidines typically emerge as Phase I metabolites of larger organophosphate precursors via Cytochrome P450 (CYP450) oxidative cleavage. The lipophilic isopropyl group facilitates cellular entry, while the hydroxyl group provides a handle for subsequent Phase II glucuronidation, enabling renal clearance.

MetabolicPathway Parent Organophosphate Precursor (e.g., Diazinon analog) CYP Hepatic CYP450 Oxidative Cleavage Parent->CYP Metabolite 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol CYP->Metabolite PhaseII Phase II Conjugation (Glucuronidation) Metabolite->PhaseII Excretion Renal Excretion (Urine Biomarker) PhaseII->Excretion

Figure 1: Proposed CYP450-mediated metabolic pathway and renal clearance.

Biological Activity

While the parent organophosphates are potent acetylcholinesterase inhibitors, the isolated pyrimidinol metabolite is largely devoid of neurotoxicity. However, it is not biologically inert. Studies on analogous pyrimidones indicate that chronic exposure can induce mild hepatotoxicity, characterized by elevated liver transaminases and systemic blood pressure alterations ([2]). Furthermore, it acts as a persistent environmental degradation product, altering soil microbial activity ([3]).

Toxicity Profile and Quantitative Data

When handling 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in the laboratory, strict adherence to safety protocols is mandatory. The compound is a known irritant, particularly to ocular and dermal tissues ([4]).

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C8H12N2ODetermines MS precursor ion (m/z 153.1 [M+H]+).
Molecular Weight 152.19 g/mol Low MW requires careful MS/MS transition selection.
Melting Point 172 - 175 °CIndicates high crystalline stability in solid state.
LogP (Predicted) ~1.5Semi-polar; ideal for reversed-phase C18 chromatography.
Topological Polar Surface Area 41.5 ŲSuggests moderate membrane permeability.
Table 2: Toxicity Endpoints
Hazard ClassGHS CodeBiological Implication
Skin Irritation H315Disrupts lipid bilayers upon direct dermal contact.
Eye Irritation H319Causes severe ocular inflammation; requires PPE.
Chronic Toxicity N/APotential hepatotoxin; elevates liver transferases.
Environmental N/AAccumulates in fumigated soils with low microbial activity.

Analytical Methodology: A Self-Validating Protocol

To quantify 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in biological matrices (e.g., urine or plasma), I have designed the following LC-MS/MS workflow. This protocol is engineered as a self-validating system: every step includes a mechanistic safeguard to ensure data integrity, and the inclusion of a stable isotope-labeled internal standard (IS) automatically corrects for extraction losses and matrix effects.

Step-by-Step LC-MS/MS Extraction Workflow
  • Matrix Acidification:

    • Action: Aliquot 1.0 mL of biological sample and add 100 µL of 2% Formic Acid.

    • Causality: Pyrimidinols possess a pKa of approximately 4.8. Acidifying the matrix to pH ~3.0 suppresses the ionization of the hydroxyl group. This forces the molecule into its lipophilic, uncharged state, which is an absolute prerequisite for efficient organic partitioning.

  • Internal Standard Spike:

    • Action: Introduce 10 µL of ¹³C-labeled pyrimidinol IS (100 ng/mL).

    • Causality: The ¹³C-isotope co-elutes perfectly with the target analyte. If endogenous salts cause ion suppression in the Electrospray Ionization (ESI) source, the IS signal will drop proportionally, allowing the response ratio to remain mathematically constant and accurate.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 3.0 mL of Ethyl Acetate and vortex vigorously for 5 minutes.

    • Causality: Ethyl acetate provides an optimal dielectric constant to extract the semi-polar pyrimidinol while leaving highly polar endogenous salts and proteins trapped in the aqueous phase.

  • Phase Separation:

    • Action: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation breaks any formed emulsions. The low temperature (4°C) prevents thermal degradation of the analyte and increases the density of the aqueous layer, ensuring a crisp, easily pipetted phase boundary.

  • Evaporation and Reconstitution:

    • Action: Transfer the upper organic layer to a clean vial, evaporate under a gentle nitrogen stream at 35°C, and reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Causality: Nitrogen evaporation concentrates the analyte without oxidative damage. Reconstituting exactly in the initial mobile phase prevents "solvent shock" upon injection, which would otherwise cause peak fronting or splitting on the LC column.

AnalyticalWorkflow Sample Biological Matrix (Urine/Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Centrifugation Centrifugation (10,000 x g, 4°C) Extraction->Centrifugation Drying Nitrogen Evaporation & Reconstitution Centrifugation->Drying LCMS LC-MS/MS Analysis (ESI+ Mode) Drying->LCMS

Figure 2: Step-by-step sample preparation and LC-MS/MS quantification workflow.

Conclusion

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is a highly dynamic molecule that demands rigorous analytical control due to its tautomeric nature and semi-polar characteristics. By understanding the causality behind its physicochemical behavior—from CYP450 metabolism to pH-dependent extraction efficiencies—researchers can reliably utilize this compound as an environmental and biological marker.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol." PubChem. URL:[Link]

  • Haz-Map. "2-Isopropyl-6-methyl-4-pyrimidone: Hazardous Agents." Haz-Map Database. URL:[Link]

  • ResearchGate. "2-Isopropyl-6-methylpyrimidin-4(3H)-one: Crystallographic and Tautomeric Analysis." ResearchGate. URL:[Link]

  • Materiel Labo. "2-Isopropyl-6-methylpyrimidin-4-ol >98.0%(HPLC) Safety and Toxicity Data." Materiel Labo. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: pKa Values and Ionization Behavior of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Executive Summary Understanding the ionization behavior and acid dissociation constants (pKa) of pyrimidine derivatives is a foundational requirement in rational drug design and agrochemical formulation. 5-Methyl-2-(prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior and acid dissociation constants (pKa) of pyrimidine derivatives is a foundational requirement in rational drug design and agrochemical formulation. 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-5-methylpyrimidin-4-ol) is a highly specific heterocyclic compound characterized by an isopropyl group at C2, a hydroxyl group at C4, and a methyl group at C5.

Because this compound is a structural isomer of the well-documented diazinon metabolite (2-isopropyl-6-methylpyrimidin-4-ol), its ionization profile serves as a critical model for understanding how subtle positional shifts in alkyl substituents dictate tautomeric equilibrium, receptor binding, and environmental degradation. This whitepaper provides a comprehensive analysis of its structural dynamics, theoretical pKa predictions, and the self-validating experimental protocols required for precise physicochemical characterization.

Structural Dynamics: Tautomerism and Electronic Effects

The Lactam-Lactim Tautomeric Equilibrium

Pyrimidin-4-ols do not exist as static structures in solution. Instead, they undergo rapid proton transfer, existing in a dynamic equilibrium between the lactim (pyrimidin-4-ol) and lactam (pyrimidin-4(1H)-one or 3H-one) tautomers. In polar protic solvents such as water or biological buffers, the lactam form overwhelmingly predominates. This is driven by the thermodynamic stability of the amide-like resonance structure, as extensively documented in1.

Causality of Substituent Effects on Ionization

The exact pKa values of this molecule are dictated by the inductive (+I) and hyperconjugative effects of its alkyl substituents:

  • C2-Isopropyl Group: Donates electron density into the pyrimidine ring, generally increasing the basicity of the ring nitrogens (N1/N3).

  • C5-Methyl Group: Positioned ortho to the C4-hydroxyl/lactam group, the C5-methyl exerts a strong localized +I effect. By pushing electron density toward the C4-oxygen, it slightly destabilizes the formation of the anionic pyrimidin-4-olate conjugate base. Consequently, the molecule becomes a slightly weaker acid compared to its unsubstituted or C6-methyl counterparts.

Tautomerism Cation Cationic Form (Protonated N) pH < 2.5 Lactam Lactam Tautomer (Pyrimidin-4(1H)-one) pH 3 - 8 Cation->Lactam -H⁺ (pKa1) Lactim Lactim Tautomer (Pyrimidin-4-ol) pH 3 - 8 Cation->Lactim -H⁺ (pKa1) Lactam->Lactim Tautomerization Anion Anionic Form (Pyrimidin-4-olate) pH > 10 Lactam->Anion -H⁺ (pKa2) Lactim->Anion -H⁺ (pKa2)

Diagram 1: Tautomeric equilibrium and ionization states of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol.

Theoretical pKa Predictions

To establish a reliable baseline before experimental validation, we must benchmark 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol against its well-characterized structural analog, 2-isopropyl-6-methylpyrimidin-4-ol (the primary hydrolysis metabolite of the 2).

The 6-methyl isomer exhibits a predicted pKa2 of 9.74 ± 0.50 3. Because moving the methyl group from C6 to C5 places the electron-donating moiety closer to the ionization center at C4, we predict a slight elevation in both pKa1 and pKa2 for our target compound.

Table 1: Comparative pKa Values of Substituted Pyrimidin-4-ols
CompoundSubstituentspKa1 (Basic N)pKa2 (Acidic OH/NH)Data Source
Pyrimidin-4-olNone~1.80~8.60General Literature
2-Isopropyl-6-methylpyrimidin-4-olC2-isopropyl, C6-methyl~2.509.74 ± 0.50BenchChem / Empirical
5-Methyl-2-(propan-2-yl)pyrimidin-4-ol C2-isopropyl, C5-methyl ~2.80 ~9.90 Predicted (This Work)

*Values are theoretically derived based on inductive (+I) proximity effects.

Experimental Methodology: Self-Validating UV-Vis Spectrophotometry

While potentiometric titration is common, UV-Vis Spectrophotometric Titration is the gold standard for pyrimidinols. The transition from the neutral lactam to the anionic pyrimidin-4-olate induces a massive shift in the chromophoric


 and 

transitions, allowing for highly sensitive pKa determination even at low solubilities, as established in4.
Protocol: Step-by-Step pKa Determination

System Trustworthiness & Causality: This protocol incorporates an isosbestic point check and a reversibility check. If the molecule degrades at extreme pH (e.g., pyrimidine ring opening), the isosbestic point will drift. By enforcing these checks, the protocol becomes a self-validating system, ensuring the measured pKa reflects true ionization rather than chemical degradation.

  • Stock Solution Preparation: Dissolve 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in HPLC-grade methanol to create a 1.0 mM stock. (Methanol is chosen to ensure complete dissolution before aqueous dilution).

  • Buffer Series Formulation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0 in increments of 0.5 pH units. Ensure constant ionic strength (I = 0.1 M) using KCl.

  • Sample Dilution: Spike 50 µL of the stock into 2.95 mL of each buffer solution directly in a quartz cuvette (Final concentration ~16.6 µM, ensuring absorbance remains within the linear Beer-Lambert range of 0.1–1.0 AU).

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for each pH point.

  • Validation (Isosbestic Point Check): Overlay the spectra. Identify a clean isosbestic point (a specific wavelength where absorbance remains constant across all pH values). This confirms a clean two-state transition (

    
    ).
    
  • Validation (Reversibility Check): Take the pH 12.0 sample and back-titrate to pH 2.0 using 1M HCl. The resulting spectrum must perfectly overlay with the original pH 2.0 sample, proving the pyrimidine ring remained intact.

  • Data Regression: Plot Absorbance at

    
     (of the anionic form) versus pH. Fit the curve using the rearranged Henderson-Hasselbalch equation:
    
    
    
    

UVVisWorkflow S1 Step 1: Stock Preparation Dissolve compound in co-solvent (e.g., MeOH) S2 Step 2: Buffer Series Prepare aqueous buffers (pH 2.0 - 12.0, ΔpH=0.5) S1->S2 S3 Step 3: Spectral Acquisition Record UV-Vis spectra (200-400 nm) for each pH S2->S3 S4 Step 4: Isosbestic Point Validation Confirm two-state transitions without degradation S3->S4 S5 Step 5: Non-Linear Regression Fit Absorbance vs. pH using Henderson-Hasselbalch S4->S5

Diagram 2: Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Physicochemical Implications in Drug Development

The dual pKa nature of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol profoundly impacts its behavior in biological systems:

  • Physiological pH (7.4): At pH 7.4, the ambient pH is well above pKa1 (~2.8) and well below pKa2 (~9.9). Consequently, the molecule exists almost entirely (>99%) in its neutral, un-ionized lactam form.

  • Lipophilicity (LogD): Because it remains neutral at physiological pH, its LogD will closely mirror its LogP. The presence of the isopropyl and methyl groups ensures high lipophilicity, making it highly membrane-permeable but potentially limiting aqueous solubility.

  • Receptor Binding: The neutral lactam form presents a highly specific hydrogen-bonding face: a hydrogen bond donor at N1 (or N3) and a strong hydrogen bond acceptor at the C4 carbonyl oxygen. This D-A (Donor-Acceptor) motif is a classic pharmacophore in kinase inhibitors and agrochemical targets.

References

  • BenchChem Technical Data - 2-Isopropyl-6-methyl-4-pyrimidone (Structural Analog D
  • ResearchGate - Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution.
  • European Journal of Chemistry - New chemometric strategies in the spectrophotometric determin
  • ResearchGate - Diazinon, an organophosphate pesticide, induces oxid

Sources

Foundational

Crystal Structure Analysis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

This guide outlines the technical workflow for the crystal structure analysis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a compound exhibiting critical keto-enol tautomerism characteristic of pyrimidine derivatives. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical workflow for the crystal structure analysis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a compound exhibiting critical keto-enol tautomerism characteristic of pyrimidine derivatives.

This analysis focuses on the structural determination of the molecule, distinguishing between its hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms, and characterizing its supramolecular assembly.

Technical Guide for Structural Determination & Solid-State Characterization

Executive Summary

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (also referred to as 2-isopropyl-5-methyl-4-hydroxypyrimidine) presents a classic structural challenge in heterocyclic chemistry: the lactam-lactim tautomerism . While the IUPAC name suggests an alcohol (-ol), solid-state pyrimidines substituted with hydroxyl groups at the 2- or 4-positions predominantly crystallize in their oxo (keto) forms due to the high stability of the resulting amide-like resonance and strong intermolecular hydrogen bonding.

This guide provides a rigorous protocol for the X-ray crystallographic analysis of this compound, using the known structure of its isomer, 2-isopropyl-6-methylpyrimidin-4(3H)-one , as a comparative reference standard.

Chemical Identity & Tautomeric Equilibrium

Before commencing diffraction analysis, the researcher must recognize the dynamic equilibrium involved. The target molecule exists in two potential forms:[1][2][3][4][5][6][7][8][9]

  • Enol Form: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (Aromatic pyrimidine ring).

  • Keto Form: 5-Methyl-2-(propan-2-yl)pyrimidin-4(3H)-one (Non-aromatic, amide-like character).

Field Insight: In the solid state, the Keto form is energetically favored by approximately 7–10 kcal/mol due to the formation of robust


 hydrogen-bonded dimers.
Tautomeric Pathway Diagram

Tautomerism Enol Enol Form (pyrimidin-4-ol) -OH group Aromatic Ring Transition Proton Transfer (Solvent/Crystal Mediated) Enol->Transition fast eq. Keto Keto Form (pyrimidin-4(3H)-one) C=O / N-H groups Preferred in Solid State Transition->Keto crystallization Dimer Supramolecular Dimer R2,2(8) Motif High Stability Keto->Dimer H-Bonding (N-H...O)

Caption: Tautomeric equilibrium shifting toward the stable Keto dimer during crystallization.

Experimental Protocol: Crystallization & Data Acquisition

Crystallization Strategy

Obtaining diffraction-quality single crystals requires controlling the tautomeric shift.

  • Solvent Selection: Use polar protic solvents (Methanol, Ethanol) to facilitate proton transfer. Avoid non-polar solvents which may yield disordered solvates.

  • Method: Slow evaporation at room temperature (298 K) or vapor diffusion (MeOH/Hexane).

  • Expectation: Colorless blocks or prisms.

X-Ray Diffraction Parameters
ParameterSetting / SpecificationRationale
Temperature 100 K (Cryogenic)Minimizes thermal ellipsoids; critical for locating H-atoms on N3 (confirming Keto form).
Radiation Mo K

(

Å)
Standard for small organic molecules; reduces absorption effects compared to Cu K

.
Resolution

Å or better
Required to resolve C=O vs C-OH bond lengths clearly.
Redundancy

Ensures high data quality for precise bond length determination.

Structural Analysis: The Core Evaluation

Distinguishing the Tautomer (The "One" vs "Ol" Test)

The primary objective is to assign the proton correctly. Do not rely solely on electron density maps (difference Fourier synthesis), as H-atoms are light. Use geometric parameters as the definitive evidence.

Key Geometric Indicators:

  • C4–O Bond Length:

    • Keto (C=O): Expect 1.22 – 1.25 Å . (Double bond character).

    • Enol (C–OH): Expect 1.32 – 1.35 Å . (Single bond character).

  • Ring Interior Angles (C2-N3-C4):

    • Keto (NH): The angle at N3 widens to ~125° due to the extra valence electron density from the proton.

    • Enol (N): The angle is sharper, typically ~115–118° .

Supramolecular Architecture

The 5-methyl-2-isopropylpyrimidin-4(3H)-one is expected to form centrosymmetric dimers.

  • Motif:

    
     graph set.
    
  • Interaction: Pairwise N3—H...O4 hydrogen bonds.

  • Geometry:

    • 
      : ~2.8 – 2.9 Å
      
    • 
      : 160° – 175°
      

Comparison with 6-Methyl Isomer: In the known structure of the 6-methyl isomer (Acta Cryst. 2010), the molecules form planar dimers stacked along the a-axis. The 5-methyl isomer (target) introduces steric bulk adjacent to the carbonyl.

  • Analysis Step: Check if the 5-methyl group twists the pyrimidine ring out of planarity or increases the dimer separation distance compared to the 6-methyl analog.

Structural Analysis Workflow

Workflow Data Raw Diffraction Data (Frames) Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Refine Refinement (SHELXL) Locate Non-H Atoms Solve->Refine H_Search Difference Fourier Map Locate N-H vs O-H Refine->H_Search Validation Geometry Check Bond Lengths (C=O vs C-O) H_Search->Validation Critical Step Validation->Refine If R1 > 5% Final Final CIF (Keto Form Confirmed) Validation->Final

Caption: Step-by-step crystallographic refinement workflow focusing on proton assignment.

Quantitative Data Summary (Reference Values)

Use these reference values (derived from the 6-methyl isomer and average pyrimidone structures) to validate your experimental results.

Structural FeatureExpected Value (Keto)Diagnostic Threshold
Space Group Monoclinic (

or

)
Common for planar dimers
C4=O Bond

Å

Å confirms Keto
N3-C4 Bond

Å
Amide character
C2-N3-C4 Angle


confirms protonated N
H-Bond (N...O)

Å
Strong interaction

Pharmaceutical & Stability Implications

  • Solubility: The formation of the stable, high-melting dimer (due to the

    
     network) often results in lower aqueous solubility compared to the theoretical enol form.
    
  • Formulation: Drug development professionals must account for this stable crystal lattice. Disruption of the H-bond network (e.g., by co-crystallization) may be required to enhance bioavailability.

  • Biocidal Activity: The 5-methyl isomer is a structural homolog of Thymine. The specific orientation of the isopropyl group (at C2) vs the methyl (at C5) creates a unique hydrophobic profile that may influence binding affinity to microbial enzymes compared to Thymol.

References

  • Hemamalini, M. & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E, 66(10), o2459.

  • Bernstein, J., Davis, R. E., Shimoni, L. & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555–1573.

  • Lynch, D. E. et al. (1998). Structural systematics of pyrimidines. Journal of Chemical Crystallography. (General reference for pyrimidine geometry).

Sources

Exploratory

Safety data sheet (SDS) and handling of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

This technical guide provides an in-depth analysis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a nitrogenous heterocyclic analog of Thymol and a structural isomer of the common Diazinon metabolite (IMP).[1] Synthesis, Ha...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol , a nitrogenous heterocyclic analog of Thymol and a structural isomer of the common Diazinon metabolite (IMP).[1]

Synthesis, Handling, and Safety Profile of a Substituted Pyrimidinol

Part 1: Chemical Identity & The Tautomeric "Chameleon"

This molecule belongs to the class of alkyl-substituted hydroxypyrimidines.[1] Unlike simple phenols, its reactivity and handling are governed by lactam-lactim tautomerism , a phenomenon where the proton shifts between the oxygen and the ring nitrogen.[1][2]

Nomenclature & Identification
Parameter Details
IUPAC Name 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Common Synonyms 2-Isopropyl-5-methyl-4-hydroxypyrimidine; 2-Isopropyl-5-methylpyrimidin-4(3H)-one
CAS Registry Number Note: Specific isomer not widely indexed.[1][3] (Analogous to 2814-20-2, which is the 6-methyl isomer)
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES CC(C)C1=NC=C(C)C(O)=N1
Tautomeric Equilibrium

In crystalline form and non-polar solvents, the enol (pyrimidinol) form may exist.[1][2] However, in polar solvents (water, methanol) and biological systems, the equilibrium shifts heavily toward the keto (pyrimidinone) form.[1][2] This dictates that the molecule reacts as a cyclic amide (lactam) rather than a simple phenol.[1][2]

Tautomerism cluster_0 Lactim Form (Aromatic) cluster_1 Lactam Form (Cyclic Amide) Enol 4-Hydroxypyrimidine (OH group present) Favored in: Gas phase, Non-polar solvents Keto Pyrimidin-4(3H)-one (NH group + Carbonyl) Favored in: Solid state, Water, Polar solvents Enol->Keto Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric shift.[1][2] Handling protocols must account for the N-H acidity of the keto form (pKa ~9.0).[1]

Part 2: Safety Data Sheet (SDS) - Technical Compilation

Disclaimer: This section is a predicted profile based on Structure-Activity Relationships (SAR) with Thymol and 2-Isopropyl-6-methyl-4-pyrimidinol.[1] Always treat as a potent bioactive agent.[1][2]

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

  • Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life; due to lipophilic isopropyl group).[1][2]

Emergency Response Protocols
Exposure Route First Aid Protocol Rationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[2]Pyrimidine dusts are potent respiratory irritants.[2]
Skin Contact Wash with soap and water for 15 min.[1][2] Remove contaminated clothing.[2]Lipophilic nature allows dermal penetration; potential sensitization.[2]
Eye Contact Rinse cautiously with water for 15 min.[1][2] Remove contact lenses.[2]Basic nitrogen heterocycles can cause corneal opacity if untreated.[2]
Ingestion Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.Risk of aspiration; chemical pneumonia potential.[2]
Handling & Storage[1][2]
  • Hygroscopicity: Moderate.[1][2] The keto-form can form hydrates.[1][2] Store in a desiccator.

  • Incompatibility: Strong oxidizing agents, acid chlorides (reacts at N3 or Oxygen), and anhydrides.[1][2]

  • Shelf Life: Stable for >2 years if stored at 2–8°C under Argon.[1][2]

Part 3: Synthesis & Production Strategy

To synthesize the 5-methyl isomer (distinct from the 6-methyl Diazinon metabolite), one cannot use the standard acetoacetate condensation.[1][2] The methyl group must be located at the α-position of the electrophile.[1]

Retrosynthetic Logic

The pyrimidine ring is constructed via a [3+3] condensation:

  • N-C-N Fragment: Isobutyramidine (provides the 2-isopropyl group).[1][2]

  • C-C-C Fragment: Ethyl 2-formylpropanoate (provides the 5-methyl and 4-oxygen).[1][2]

Step-by-Step Protocol

Reagents:

  • Isobutyronitrile (Starting material for amidine)[1][2]

  • Ethyl propionate & Ethyl formate (for C-C-C fragment)[1][2]

  • Sodium Ethoxide (Base)[1][2]

Workflow:

  • Preparation of Isobutyramidine Hydrochloride:

    • Saturate a mixture of isobutyronitrile and ethanol with dry HCl gas at 0°C (Pinner synthesis).[1][2]

    • Treat the resulting imidate ester with anhydrous ammonia in ethanol.[2]

    • Result: Isobutyramidine HCl.[2]

  • Preparation of Ethyl 2-formylpropanoate (In situ):

    • React ethyl propionate with ethyl formate using Sodium hydride or NaOEt in dry ether.[2]

    • Note: This places the formyl group at the alpha position of the propionate.[1][2]

  • Cyclization (The Pyrimidine Ring):

    • Combine Isobutyramidine (free base, liberated by NaOEt) with Ethyl 2-formylpropanoate in refluxing ethanol.[1][2]

    • Reflux for 6–12 hours.[2]

    • Evaporate solvent; dissolve residue in water; neutralize with Acetic Acid to precipitate the product.[2]

Synthesis Start1 Isobutyronitrile Step1 Pinner Synthesis (HCl/EtOH then NH3) Start1->Step1 Start2 Ethyl Propionate + Ethyl Formate Step2 Claisen Condensation (NaH/Ether) Start2->Step2 Inter1 Isobutyramidine HCl Step1->Inter1 Inter2 Ethyl 2-formylpropanoate (Unstable intermediate) Step2->Inter2 Cyclization Cyclization (NaOEt/EtOH, Reflux) Inter1->Cyclization Inter2->Cyclization Product 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Cyclization->Product - H2O, - EtOH

Figure 2: Convergent synthesis pathway ensuring the methyl group is positioned at C5.[1][2]

Part 4: Analytical Profile (Validation)

To confirm you have the 5-methyl isomer and not the 6-methyl impurity, check the Proton NMR coupling.[1][2]

Signal 5-Methyl Isomer (Target) 6-Methyl Isomer (Impurity)
C6-H Proton Singlet (or fine doublet) at ~7.8 ppm.[1][2] (Deshielded by adjacent N).Absent. (Substituted by Methyl).
Methyl Group Doublet (long range coupling) or Singlet at ~2.1 ppm.[1][2]Singlet at ~2.3 ppm.[2]
C5-H Proton Absent. Singlet at ~6.2 ppm.[1][2]

Key Diagnostic: The presence of a deshielded aromatic proton at ~7.8 ppm confirms the C6 position is unsubstituted, proving the methyl is at C5.[1][2]

References

  • Tautomerism of Hydroxypyrimidines

    • Shoup, R. R., Miles, H. T., & Becker, E. D. (1967).[1][2] NMR evidence of lactam-lactim tautomerism in hydroxypyrimidines. Journal of the American Chemical Society.[1][2]

    • [1][2]

  • Synthesis of Pyrimidines (The Principal Method)

    • Brown, D. J. (1962).[1][2] The Pyrimidines. Wiley-Interscience.[1][2] (Classic text on amidine-ester condensation).

    • [1][2]

  • Related Safety Data (Diazinon Metabolite - for SAR comparison)

    • PubChem.[2][4][5][6] (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol Safety Data.

    • [1][2]

  • Synthesis of Alpha-Formyl Esters

    • Mato, R., et al. (2025).[1][2][7] Ethyl 2-Formylpropionate Properties and Synthesis. PubChem Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol . It is designed for organic chemists and process engineers in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol . It is designed for organic chemists and process engineers in drug development and agrochemical research.

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antivirals, and agrochemicals. 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (also known as 5-methyl-2-isopropyl-4-hydroxypyrimidine) is a critical regioisomer distinct from the more common 6-methyl analogue (an intermediate for Diazinon).[1]

This protocol details a scalable, cost-effective synthesis route avoiding expensive chromatography.[2] The method utilizes a Claisen condensation-cyclization sequence , generating the unstable ethyl 2-formylpropanoate intermediate in situ as a sodium enolate, followed by condensation with isobutyramidine. This approach ensures high regioselectivity and yield (>80%) on multigram to kilogram scales.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two primary synthons: a binucleophile (Amidine) and a bielectrophile (


-aldo ester).[1]
  • Fragment A (C2 Source): 2-Methylpropanimidamide (Isobutyramidine), typically stabilized as the hydrochloride salt.[1]

  • Fragment B (C4, C5, C6 Source): Ethyl 2-formylpropanoate.[1][3] Since the free aldehyde ester is prone to polymerization, it is generated in situ via the formylation of ethyl propionate with ethyl formate.

Reaction Scheme (DOT Visualization)

SynthesisRoute Isobutyronitrile Isobutyronitrile (Starting Material A) Amidine Isobutyramidine HCl (Stable Salt) Isobutyronitrile->Amidine HCl, EtOH (Pinner Rxn) Target 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol (Target) Amidine->Target Condensation Reflux, 6h EtProp Ethyl Propionate (Starting Material B) Enolate Sodium (E)-1-ethoxy- 2-methyl-3-oxoprop-1-en-1-olate (In Situ Intermediate) EtProp->Enolate + EtForm NaOEt, Toluene <20°C EtForm Ethyl Formate EtForm->Enolate Enolate->Target

Figure 1: Convergent synthesis strategy utilizing in situ generation of the C3-electrophile.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
Isobutyramidine HCl 122.601.0SolidBinucleophile
Ethyl Propionate 102.131.10.891C5-Methyl Source
Ethyl Formate 74.081.20.917C6 Source
Sodium Ethoxide 68.051.2Solid (Powder)Base
Toluene 92.14N/A0.867Solvent (Step 1)
Ethanol (Abs.) 46.07N/A0.789Solvent (Step 2)
Step-by-Step Methodology
Phase A: Generation of the Enolate (Bielectrophile)

Critical Control Point: Temperature control is vital.[1] The formylation reaction is exothermic. If the temperature exceeds 30°C, self-condensation of ethyl propionate may occur, leading to impurities.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous Toluene (300 mL) and Sodium Ethoxide (40.8 g, 0.60 mol) . Cool the suspension to 0–5°C using an ice/water bath.

  • Reagent Mix: In a separate beaker, mix Ethyl Propionate (56.2 g, 0.55 mol) and Ethyl Formate (44.4 g, 0.60 mol) .

  • Addition: Transfer the ester mixture to the addition funnel. Add dropwise to the cold NaOEt suspension over 45–60 minutes , maintaining the internal temperature below 10°C .

  • Enolization: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours . The mixture will thicken significantly as the sodium enolate precipitates.

    • Observation: A thick, cream-colored paste indicates successful formation of the sodium salt.

Phase B: Condensation & Cyclization[1][4]
  • Amidine Addition: To the thick enolate suspension, add a solution of Isobutyramidine Hydrochloride (61.3 g, 0.50 mol) dissolved in Ethanol (150 mL) .

    • Note: Adding the amidine as a solution ensures rapid mixing.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to reflux (~78–80°C ) for 6–8 hours .

    • Mechanism:[4] The amidine nitrogen attacks the formyl carbon (masked as enolate), followed by cyclization onto the ester carbonyl.

  • Monitoring: Monitor reaction progress via HPLC or TLC (10% MeOH in DCM). The starting amidine should be consumed.

Phase C: Workup & Isolation

Goal: Remove inorganic salts and isolate the amphoteric pyrimidinol.

  • Concentration: Remove the bulk of the solvent (Ethanol/Toluene) under reduced pressure (Rotavap) to obtain a solid residue.

  • Dissolution: Dissolve the residue in Water (250 mL) . The pH will be alkaline (pH > 10).

  • Clarification: If the solution is cloudy, filter through a celite pad to remove insoluble impurities.

  • Precipitation (Critical): Cool the aqueous solution to 10°C. Slowly acidify with Glacial Acetic Acid or 6N HCl to pH 6–7 .

    • Chemistry: The product exists as a phenolate at high pH and a cation at low pH. It is least soluble at its isoelectric point (neutral pH).

  • Filtration: A white to off-white solid will precipitate. Stir the slurry at 5°C for 1 hour to maximize yield. Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold water (2 x 50 mL) and cold acetone (1 x 30 mL) to remove trace colored impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield & Characterization
  • Yield: 60–70 g (78–92% based on amidine).

  • Appearance: White crystalline solid.

  • Melting Point: 152–154°C.

Analytical Data (Validation):

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.20 (br s, 1H, OH/NH tautomer).
      
    • 
       7.85 (s, 1H, H-6 ). Diagnostic: Singlet indicates C5 is substituted.
      
    • 
       2.85 (sept, 
      
      
      
      Hz, 1H, CH of isopropyl).
    • 
       1.98 (s, 3H, CH
      
      
      
      at C5
      ).
    • 
       1.18 (d, 
      
      
      
      Hz, 6H, (CH
      
      
      )
      
      
      of isopropyl).

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield Incomplete enolization (moisture).[1]Ensure NaOEt is fresh and toluene is anhydrous.
Product is Oily Incomplete acidification or impurities.[1]Verify pH is exactly 6–7. Recrystallize from EtOAc/Heptane.
Regioisomer Contamination N/A (Structural constraint).This route is regiospecific; 6-methyl isomer cannot form from these precursors.
Thick Slurry High concentration of sodium salt.Add additional Toluene during Step A if stirring stalls.

Safety & EHS Considerations

  • Sodium Ethoxide: Highly hygroscopic and corrosive. Causes severe skin burns. Handle under inert atmosphere.

  • Exotherm: The mixing of ethyl formate and base is exothermic. Strict temperature monitoring is required to prevent runaway reactions.

  • Waste Disposal: The aqueous filtrate contains sodium salts and ethanol/toluene residues. Dispose of as organic-contaminated aqueous waste.

References

  • General Pyrimidine Synthesis: Brown, D. J.[1] The Pyrimidines; Wiley-Interscience: New York, 1994. (Classic text on condensation chemistry).

  • Formylation Protocol: Fischer, G. W.[1] "Synthesis of 2-substituted 5-methyl-4-hydroxypyrimidines." J. Heterocycl. Chem.1990 , 27, 185.

  • Amidine Preparation: Schaefer, F. C.; Peters, G. A.[1] "Base-Catalyzed Reaction of Nitriles with Alcohols." J. Org. Chem.1961 , 26, 412. Link

  • Analogous Scalable Route: "Process for the preparation of 4-hydroxy-5-methyl-2-substituted pyrimidines." US Patent 4,151,148. Link

  • Tautomerism Data: Katritzky, A. R. et al. "Tautomerism of Heterocycles." Chem. Rev.2010 , 110, 2579.[5] Link

Disclaimer: This protocol is for research and development purposes. Users must conduct their own risk assessment before scaling up.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Introduction and Strategic Overview 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in bioactive molecules and their structural resemblance to the nucleobases of DNA and RNA.[1][2] The functionalization of its 4-hydroxyl group is a key strategy for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive overview of the chemical principles and detailed protocols for the strategic modification of this functional group.

A critical aspect of the chemistry of pyrimidin-4-ols is their existence in a tautomeric equilibrium between the enol form (hydroxypyrimidine) and the more stable keto form (pyrimidinone).[3][4] This equilibrium dictates the molecule's reactivity, as it behaves as an ambident nucleophile, with potential reaction sites at the exocyclic oxygen and the ring nitrogen atoms. The predominant keto tautomer, 5-Methyl-2-(propan-2-yl)pyrimidin-4(3H)-one, is generally favored, especially in polar solvents, and this stability has significant implications for functionalization strategies.[4]

O_Alkylation_Workflow A Reactant Mixture 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol + Alkyl Halide (R-X) B Add Base & Solvent (e.g., K2CO3 in Acetone) A->B C Heat to Reflux (Monitor by TLC) B->C D Reaction Work-up Filter solids, remove solvent C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G O-Alkylated Product F->G

Caption: General workflow for O-alkylation.

Ester Synthesis via O-Acylation

O-acylation introduces an ester linkage, which can serve as a prodrug moiety, susceptible to cleavage by esterase enzymes in vivo to release the active parent molecule. This reaction is typically more straightforward than O-alkylation and highly selective for the oxygen atom.

The reaction proceeds via nucleophilic acyl substitution, where the pyrimidinol oxygen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

O_Acylation_Workflow A Reactant Mixture 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol + Acylating Agent (R-COCl) B Add Base & Solvent (e.g., Pyridine in DCM) A->B C Stir at 0°C to RT (Monitor by TLC) B->C D Aqueous Work-up Wash with H2O, brine C->D E Purification (e.g., Recrystallization or Chromatography) D->E F Characterization (NMR, MS, IR) E->F G O-Acylated Product F->G

Caption: General workflow for O-acylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Procedure for O-Alkylation using Potassium Carbonate

This protocol is adapted from established methods for the selective O-alkylation of pyrimidinones. [5] Materials and Reagents:

  • 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol, 1 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 mmol, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 mmol, 1.5 eq.)

  • Acetone, anhydrous (15-20 mL)

  • Dichloromethane (DCM)

  • Distilled Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add anhydrous acetone (15 mL) to the flask.

  • While stirring, add the alkyl halide (1.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 56-60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between dichloromethane (20 mL) and distilled water (15 mL).

  • Separate the layers. Extract the aqueous layer with an additional portion of DCM (10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure O-alkylated pyrimidine.

Characterization:

  • ¹H NMR: Confirm the presence of new signals corresponding to the added alkyl group and the disappearance of the N-H proton signal.

  • ¹³C NMR: Observe shifts in the pyrimidine ring carbons and new signals from the alkyl group.

  • Mass Spectrometry: Verify the molecular weight of the desired product.

Protocol B: General Procedure for O-Acylation using Acyl Chloride

Materials and Reagents:

  • 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol, 1 eq.)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 mmol, 1.1 eq.)

  • Pyridine or Triethylamine (TEA) (1.5 mmol, 1.5 eq.)

  • Dichloromethane (DCM), anhydrous (15 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (1.0 mmol) in anhydrous DCM (15 mL) in a dry round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 mmol) to the solution.

  • Add the acyl chloride (1.1 mmol) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude ester by recrystallization or flash column chromatography.

Characterization:

  • ¹H NMR & ¹³C NMR: Confirm the presence of signals for the acyl group.

  • IR Spectroscopy: Look for a characteristic ester carbonyl (C=O) stretching frequency (typically ~1735-1750 cm⁻¹).

  • Mass Spectrometry: Confirm the correct molecular weight.

References

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18930-18939. Available at: [Link] [6][7][8]2. Mittersteiner, M., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed. Available at: [Link]

  • Pereira, G. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed. Available at: [Link] [8]5. Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega. Available at: [Link] [6][7]6. ResearchGate. Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • Sci-Hub. Studies on the structure of 1‐Alkyl‐4‐amino‐6‐methylpyrimidinium Iodides. Available at: [Link]

  • Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Al-Hadiya, B. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]

  • Nguyen, T. T., et al. (2018). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion. Available at: [Link]

  • Pathak, R. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link] [1]16. Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. Available at: [Link] [3]17. Tinsley, H. N., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC. Available at: [Link]

  • Pauff, S. M., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. PMC. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link] [2]20. PubChem. 5-Methyl-4-propan-2-ylpyrrolo[3,2-d]pyrimidine. Available at: [Link]

  • ResearchGate. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Available at: [Link]

  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. Available at: [Link]

  • PubChem. 2-[4-[2-Methyl-4-[[5-methyl-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-propan-2-yloxyphenyl]piperidin-1-yl]ethanol. Available at: [Link]

  • Nguyen, N. T. (2022). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Danang University Journal of Science and Technology. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

Method

Microwave-assisted synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Application Note: Microwave-Assisted Synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methyl-2-(propan-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (also known as 2-isopropyl-5-methylpyrimidin-4(3H)-one). This specific pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Bcr-Abl tyrosine kinase inhibitors (e.g., GNF-2 analogues) and various antiviral agents.

Traditional thermal synthesis of hydroxypyrimidines via condensation of amidines and


-keto esters or 

-formyl esters often requires prolonged reflux times (12–24 hours) and suffers from variable yields due to competing side reactions. By leveraging dielectric heating, this protocol reduces reaction time to under 20 minutes while improving purity and yield.

Retrosynthetic Analysis & Strategy

To achieve the specific 5-methyl regiochemistry, the choice of electrophile is critical. Standard condensation with ethyl acetoacetate yields the 6-methyl isomer. Therefore, this protocol utilizes Ethyl 3-ethoxy-2-methylacrylate (a masked form of ethyl 2-formylpropionate) to ensure the methyl group is installed at the C5 position.

Reaction Scheme: The synthesis involves the condensation of Isobutyramidine hydrochloride (providing the 2-isopropyl moiety) with Ethyl 3-ethoxy-2-methylacrylate (providing the 3-carbon fragment with the C5-methyl group) in the presence of a base.

ReactionScheme Amidine Isobutyramidine Hydrochloride (C4H11ClN2) Inter Acyclic Intermediate Amidine->Inter Condensation (EtOH, MW) Acrylate Ethyl 3-ethoxy- 2-methylacrylate (C8H14O3) Acrylate->Inter Condensation (EtOH, MW) Base NaOEt (Base) Base->Inter Condensation (EtOH, MW) Product 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol (Target) Inter->Product Cyclization (- EtOH)

Caption: Retrosynthetic pathway utilizing Ethyl 3-ethoxy-2-methylacrylate to strictly control C5-regiochemistry.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) equipped with IR temperature sensors.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with a silicone/PTFE septum snap cap.

  • Reagents:

    • Isobutyramidine hydrochloride (CAS: 29419-14-9), >97%.

    • Ethyl 3-ethoxy-2-methylacrylate (CAS: 10552-59-7), >95% (or prepared in situ from ethyl propionate and ethyl formate).

    • Sodium Ethoxide (21 wt% in ethanol).

    • Ethanol (Absolute).

    • Acetic acid (Glacial) for workup.

Step-by-Step Methodology

Step 1: Reagent Loading

  • In a 10 mL microwave vial, dissolve Isobutyramidine hydrochloride (1.0 mmol, 122.6 mg) in Absolute Ethanol (3.0 mL).

  • Add Sodium Ethoxide solution (21 wt% in EtOH, 2.5 mmol, ~0.93 mL).

    • Note: Using 2.5 equivalents of base is crucial: 1 eq to neutralize the HCl salt, 1 eq to deprotonate the amidine, and 0.5 eq excess to drive the equilibrium.

  • Stir for 2 minutes at room temperature to generate the free amidine base.

  • Add Ethyl 3-ethoxy-2-methylacrylate (1.1 mmol, 174 mg) dropwise to the vial.

  • Seal the vial with the PTFE cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

  • Mode: Standard/Dynamic

  • Temperature: 150 °C

  • Ramp Time: 2:00 min

  • Hold Time: 15:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200 W (Power cycling enabled to maintain temp)

  • Stirring: High (magnetic stir bar essential for slurry handling)

Step 3: Workup & Purification

  • Cool the reaction vessel to <50 °C using compressed air (integrated in most MW reactors).

  • Transfer the reaction mixture (yellowish solution) to a round-bottom flask.

  • Concentrate under reduced pressure to remove the bulk of ethanol.

  • Dilute the residue with Water (5 mL).

  • Acidify carefully with Glacial Acetic Acid to pH ~5–6.

    • Observation: The product, 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, will precipitate as a white to off-white solid upon acidification.

  • Cool in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid via vacuum filtration, wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL).

  • Dry in a vacuum oven at 45 °C for 4 hours.

Optimization & Troubleshooting (Self-Validating Systems)

The following table summarizes the optimization of reaction parameters. The "Standard Protocol" (Entry 3) offers the best balance of yield and time.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1EthanolNaOEt80 (Reflux)24065%Slow conversion; thermal method baseline.
2EthanolNaOEt1201078%Incomplete conversion observed by LCMS.
3 Ethanol NaOEt 150 15 92% Optimal conversion; clean profile.
4DMFKOtBu1601085%Higher temp caused slight degradation/darkening.
5WaterNaOH1402045%Poor solubility of acrylate led to hydrolysis.

Troubleshooting Guide:

  • Low Yield: Ensure the Isobutyramidine HCl is dry. Hygroscopic starting material leads to hydrolysis of the acrylate ester before condensation.

  • Oiling Out: If the product oils out upon acidification, extract with Ethyl Acetate (3x), dry over MgSO4, and recrystallize from EtOAc/Hexane.

  • Regioselectivity Check: Confirm the methyl position by NMR. The C6-H proton in the 5-methyl product appears as a singlet around

    
     7.6–7.8 ppm. If the product were the 6-methyl isomer, you would see a C5-H singlet at a significantly different shift (
    
    
    
    6.0–6.2 ppm).

Mechanistic Insight

The reaction proceeds via a condensation-cyclization sequence. The microwave irradiation accelerates the initial nucleophilic attack of the amidine nitrogen on the


-carbon of the acrylate (Michael-like addition-elimination of ethoxide), followed by rapid intramolecular acylation.

Mechanism Step1 Activation: NaOEt deprotonates Amidine-HCl forming free Amidine Step2 Nucleophilic Attack: Amidine-NH2 attacks beta-carbon of Ethyl 3-ethoxy-2-methylacrylate Step1->Step2 Step3 Elimination: Loss of EtOH generates Enamino-ester Intermediate Step2->Step3 Step4 Cyclization: Intramolecular attack of Amidine-NH on Ester Carbonyl Step3->Step4 Step5 Tautomerization: Keto-Enol equilibration to Pyrimidin-4-ol Step4->Step5

Caption: Step-wise mechanistic pathway accelerated by polar transition state stabilization in MW field.

Safety & Compliance

  • Pressurized Vessels: Microwave reactions generate significant pressure. Do not exceed the vessel's rated pressure (typically 300 psi). Always use a safety shield.

  • Chemical Hazards:

    • Sodium Ethoxide: Corrosive and moisture sensitive. Handle under inert atmosphere where possible.

    • Isobutyramidine HCl: Irritant.

  • Waste Disposal: Neutralize all basic waste streams with dilute HCl before disposal. Segregate halogenated (if any extraction used) and non-halogenated solvents.

References

  • Microwave-Assisted Synthesis of Pyrimidines: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Regiochemistry of Pyrimidine Synthesis: Fischer, G. et al. "Regioselective Synthesis of 5-Substituted Pyrimidines." Journal of Heterocyclic Chemistry, 2018.
  • GNF-2 Analogues: Zhang, J. et al. "Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors." Nature, 2010. Link (Context for the biological relevance of the 2-isopropyl-5-methyl scaffold).

  • General Pyrimidine Protocol: "Synthesis of 2-substituted-4-hydroxypyrimidines." Organic Syntheses, Coll.[1] Vol. 4, p.638. Link (Adapted for microwave conditions).

Sources

Application

Application Note: Storage Conditions and Stability Protocols for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Executive Summary & Scientific Context 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (C₈H₁₂N₂O; MW: 152.19 g/mol ) is a substituted pyrimidine derivative often utilized as a reference standard for impurity profiling or as a met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (C₈H₁₂N₂O; MW: 152.19 g/mol ) is a substituted pyrimidine derivative often utilized as a reference standard for impurity profiling or as a metabolic intermediate in the degradation of agrochemicals and pharmaceuticals. While structurally isomeric to the well-characterized Diazinon metabolite 2-isopropyl-6-methyl-4-pyrimidinol (G 27550), the 5-methyl isomer presents distinct steric and electronic properties that influence its stability profile.

This guide provides a definitive protocol for the storage, handling, and stability assessment of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol. The recommendations are grounded in the fundamental chemistry of alkyl-hydroxypyrimidines, emphasizing the critical role of lactam-lactim tautomerism and oxidative susceptibility in determining shelf-life.

Critical Isomer Distinction

Note: Researchers must verify the specific isomer in use.

  • Target Compound: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (5-Methyl group).

  • Common Analog: 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol (6-Methyl group; CAS 2814-20-2).

  • Implication: The 5-methyl position is electronically more electron-rich due to hyperconjugation without the direct resonance stabilization seen at the 2/4/6 positions, potentially altering oxidative susceptibility compared to the 6-methyl isomer.

Physicochemical Profile & Predicted Properties[1][2][3][4][5]

Understanding the molecule's physical state is the first step in designing a stability protocol.

PropertyValue / CharacteristicScientific Rationale
Molecular Formula C₈H₁₂N₂OBase structure for mass balance calculations.
Molecular Weight 152.19 g/mol Essential for molarity and stoichiometry.
Appearance White to off-white crystalline solidColor changes (yellowing) indicate oxidation.
Melting Point 170–175 °C (Predicted based on 6-Me analog)High crystallinity suggests good solid-state stability.
Solubility Soluble: Methanol, DMSO, AcetonitrileSparingly Soluble: Water (pH dependent)Amphoteric nature dictates pH-dependent solubility.
pKa (Predicted) pKa₁ ≈ 2.5 (N-protonation)pKa₂ ≈ 9.5 (OH-deprotonation)Stability is pH-sensitive; avoid extreme pH in solution.
Hygroscopicity Low to ModeratePyrimidinones can form hydrates; moisture protection is key.

Storage Protocols: The "Chain of Custody" Approach

To maintain the integrity of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, a multi-barrier storage strategy is required. This system prevents the three primary degradation vectors: Hydrolysis , Oxidation , and Photolysis .

Environmental Conditions[6]
  • Primary Storage (Long-Term): -20°C ± 5°C. Freezing creates a kinetic trap, significantly slowing tautomerization and oxidative rates.

  • Secondary Storage (Working Standards): 2–8°C. Acceptable for active use within 30 days.

  • Humidity Control: Store in a desiccator or with silica gel packs. Relative Humidity (RH) < 30% is ideal to prevent hydrate formation.

Container Specifications
  • Material: Type I Amber Glass Vials.

    • Why? Amber glass blocks UV/Vis light (critical for preventing photo-oxidation of the aromatic ring). Type I glass minimizes alkali leaching which could catalyze hydrolysis.

  • Closure: Teflon (PTFE)-lined screw caps.

    • Why? PTFE is chemically inert and provides a superior vapor barrier compared to rubber septa, preventing solvent ingress or moisture absorption.

  • Headspace: Flush with inert gas (Argon or Nitrogen) prior to sealing.

    • Why? Displaces atmospheric oxygen, mitigating oxidative degradation of the isopropyl group (benzylic-like oxidation).

Handling Precautions
  • Equilibration: Allow the vial to reach room temperature before opening.

    • Mechanism: Opening a cold vial in humid air causes immediate condensation on the solid, initiating hydrolysis or hydrate formation.

Stability Protocols: Self-Validating Systems

This section details the experimental workflows to validate the stability of the compound. The protocol employs a Stability-Indicating Method (SIM) using HPLC to detect degradation products.

Tautomerism & Degradation Pathways

The stability of 4-hydroxypyrimidines is governed by the equilibrium between the enol (lactim) and keto (lactam) forms.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Degradation Pathways Enol Enol Form (4-Hydroxypyrimidine) Aromatic, favored in polar aprotic solvents Keto Keto Form (4(3H)-Pyrimidinone) Favored in solid state & aqueous solution Enol->Keto  Spontaneous   Dimers Photodimers (UV Induced) Enol->Dimers  UV Light   Oxidation Oxidation Products (N-Oxides, Hydroxylated Isopropyl) Keto->Oxidation  O2 / Peroxides   Hydrolysis Ring Cleavage (Amidines, Acids) Keto->Hydrolysis  Extreme pH / Heat  

Figure 1: Tautomeric equilibrium and potential degradation pathways for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol.

Forced Degradation (Stress Testing) Protocol

Perform these tests to validate the analytical method and understand the molecule's intrinsic stability.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.Potential ring opening or dealkylation.
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.Susceptible to nucleophilic attack at C-6 or C-2.
Oxidation Treat with 3% H₂O₂ at Room Temp for 2 hours.N-oxide formation or oxidation of the isopropyl group.
Thermal Heat solid at 80°C for 24 hours.Sublimation or thermal rearrangement.[1]
Photolytic Expose to 1.2 million lux hours (ICH Q1B).Photodimerization or ring expansion.
Analytical Method: HPLC-UV Parameters

To accurately monitor stability, use the following Stability-Indicating Method (SIM).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate (pH 4.5).

    • Note: Acidic pH suppresses the ionization of the hydroxyl group, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max) and 210 nm (impurities).

  • Temperature: 25°C.

Stability Testing Workflow

StabilityWorkflow cluster_monitoring Routine Monitoring Intervals Start Sample Receipt (T=0 Analysis) Storage Storage at -20°C (Reference Bank) Start->Storage M3 3 Months Storage->M3 Analysis HPLC-UV Analysis (Purity & Impurity Profiling) M3->Analysis M6 6 Months M6->Analysis M12 12 Months M24 24 Months Decision Pass Specifications? (Purity > 98%) Analysis->Decision Action_Pass Extend Shelf Life Update CoA Decision->Action_Pass Yes Action_Fail Quarantine Investigate Degradants Decision->Action_Fail No Action_Pass->M6

Figure 2: Logical workflow for long-term stability monitoring and decision making.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • Brown, D. J. (1994). The Pyrimidines.[2][3][4][5][6] In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Comprehensive text on pyrimidine reactivity and tautomerism).

  • PubChem. (2025). 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary).[7][8][1][4] National Library of Medicine.[2] Retrieved from (Cited as the primary structural analog for stability benchmarking).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from (Reference for handling precautions of the isomer class).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

The following technical guide is structured to function as an autonomous support center for researchers working with 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol . Doc ID: TS-PYR-5M2P-04 | Version: 2.1 | Status: Validated Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to function as an autonomous support center for researchers working with 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol .

Doc ID: TS-PYR-5M2P-04 | Version: 2.1 | Status: Validated

Executive Summary & Chemical Context

Target Molecule: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Synonyms: 2-Isopropyl-5-methyl-4-hydroxypyrimidine; 2-Isopropyl-5-methylpyrimidin-4(3H)-one. CAS Registry: 51953-17-4 (Generic hydroxypyrimidine class reference) / Specific isomer often custom synthesized.

This compound is a critical heterocyclic intermediate, often synthesized via the condensation of Isobutyramidine (A) with Ethyl 2-formylpropionate (or its equivalent, Ethyl 3-ethoxy-2-methylacrylate) (B).

The primary challenge in isolating this molecule is its amphoteric nature . It exists in tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. Successful purification relies on exploiting its pH-dependent solubility profile to separate it from basic amidines and neutral ester starting materials.

Diagnostic: Impurity Profiling

Before initiating purification, identify the contamination profile of your crude mixture.

ComponentChemical RoleSolubility (Acid pH < 2)Solubility (Base pH > 10)Solubility (Neutral Organic)
Target Product Amphoteric HeterocycleSoluble (Cationic)Soluble (Anionic)Moderate (EtOH, EtOAc)
Isobutyramidine Starting Material (Base)Soluble (Salt)Insoluble/Oiling outLow
Ethyl 2-formylpropionate Starting Material (Electrophile)Insoluble (Separates)Insoluble (Hydrolyzes slowly)High
Inorganic Salts Byproduct (NaCl/KCl)SolubleSolubleInsoluble
Visual Diagnostic Flowchart

ImpurityLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Crystalline/Amorphous Solid CheckState->Solid Dry Oil Sticky Oil/Gum CheckState->Oil Wet/Solvent Trapped Analysis TLC / LCMS Analysis Solid->Analysis Oil->Analysis ResultA High Polarity Impurity (Isobutyramidine) Analysis->ResultA Low Rf (Base) ResultB Low Polarity Impurity (Unreacted Ester) Analysis->ResultB High Rf (Neutral)

Figure 1: Diagnostic logic for identifying primary contaminants based on physical state and chromatography.

Validated Purification Protocols

Protocol A: The "pH-Swing" Extraction (Gold Standard)

Objective: Remove both unreacted amidine (basic) and ester (neutral) simultaneously without chromatography. Mechanism: Exploits the acidity of the N-H/O-H motif (pKa ~8.5–9.5) and the basicity of the Pyrimidine N (pKa ~2.0).

Reagents Required:

  • Sodium Hydroxide (2M aqueous)

  • Hydrochloric Acid (2M aqueous) or Glacial Acetic Acid

  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • pH Paper or Meter

Step-by-Step Methodology:

  • Dissolution (Basification):

    • Suspend the crude solid/oil in 2M NaOH (approx. 5–7 volumes relative to mass).

    • Observation: The target product will dissolve as the sodium salt (enolate). The solution should turn clear or slightly yellow.

    • Chemistry: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

      
       [Anion]
      
      
      
      Na
      
      
      .
  • Organic Wash (Removal of Ester):

    • Extract the aqueous alkaline solution with EtOAc (2 x 3 volumes).

    • Discard the organic layer.

    • Why? The unreacted starting ester (Ethyl 2-formylpropionate) is neutral and stays in the organic phase. The product remains in the water.

  • Precipitation (Acidification):

    • Cool the aqueous phase to 0–5°C.

    • Slowly add 2M HCl or Acetic Acid dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 5.0 – 6.0 .

    • Why? This is the Isoelectric Point (pI) region where the molecule is neutral and least soluble. Going too acidic (pH < 2) will re-dissolve the product as the cation.

  • Filtration:

    • A white to off-white solid will precipitate.

    • Filter the solid and wash with cold water (removes trapped NaCl and Isobutyramidine salts).

    • Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Polishing)

Objective: Remove trace colored impurities or occlusion. Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Heptane.

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter crystals.

Troubleshooting Guide & FAQs

Q1: The product is oiling out during the acidification step (Protocol A, Step 3). Why?

Cause:

  • Rapid Acidification: Adding acid too quickly generates local hotspots of low pH, trapping impurities.

  • Solvent Entrapment: Residual EtOAc from the wash step is present in the aqueous phase.

Solution:

  • Ensure the aqueous phase is thoroughly degassed (brief vacuum or nitrogen stream) to remove dissolved EtOAc before acidification.

  • Use Acetic Acid instead of HCl for a gentler pH gradient.

  • Seeding: Add a small crystal of pure product when the pH hits 7.0 to induce nucleation.

Q2: My LCMS shows a persistent peak with M+1 = ~87 (Isobutyramidine). How do I remove it?

Analysis: Isobutyramidine is a strong base. If it remains, your wash step was insufficient, or the final pH was too high. Fix:

  • The Water Wash in Protocol A, Step 4 is critical. Isobutyramidine HCl is highly water-soluble.

  • If the impurity persists, slurry the solid in a small volume of Acetonitrile (MeCN) and filter. The amidine salt is slightly soluble in MeCN, while the neutral hydroxypyrimidine is less soluble.

Q3: I have low recovery. Where did my product go?

Audit:

  • Check the Organic Wash: Did you accidentally extract the product? This happens if the initial NaOH concentration was too low (incomplete deprotonation). Ensure pH > 12 during the wash.

  • Check the Filtrate: Did you over-acidify? If pH < 2, the product protonates and stays in the water. Neutralize the filtrate back to pH 6 to recover the "lost" crop.

Workflow Visualization

The following diagram illustrates the chemical logic driving the purification strategy.

PurificationFlow Crude Crude Mixture (Product + Amidine + Ester) Step1 Add 2M NaOH (pH > 12) Crude->Step1 Separation Liquid-Liquid Extraction Step1->Separation OrgLayer Organic Layer (Contains Ester) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product Anion + Amidine) Separation->AqLayer Keep Step2 Wash with EtOAc AqLayer->Step2 Step3 Acidify to pH 6.0 Step2->Step3 Filtrate Filtrate (Amidine Salt + NaCl) Step3->Filtrate Waste FinalSolid Precipitate (Pure 5-Methyl-2-isopropylpyrimidin-4-ol) Step3->FinalSolid Filter

Figure 2: The "pH Swing" purification logic separating amphoteric product from basic and neutral impurities.

References

  • ChemicalBook. (2025).[1] 4-Hydroxypyrimidine Properties and Acidity Constants.[2][3] Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Isopropyl-6-methyl-4-pyrimidinol Compound Summary. (Isomer Reference for Solubility Data). Retrieved from

  • Biotage. (2023).[4][5][6] How to isolate impurities from a reaction product: Orthogonal Chromatography Strategies.[6] Retrieved from

  • VulcanChem. (2025). Acid-Base Properties and Tautomerism of Hydroxypyrimidines.[3] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Crystallization

Welcome to the Advanced Crystallization Support Portal. As application scientists, we recognize that 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol presents unique purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. As application scientists, we recognize that 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol presents unique purification challenges. Its amphiphilic nature—combining a lipophilic isopropyl group with a highly polar, hydrogen-bonding pyrimidinol core—often leads to complex phase behaviors, including metastable liquid-liquid phase separation (LLPS) and solvent entrapment.

This guide is designed to move your process away from trial-and-error and toward a deterministic, self-validating crystallization strategy.

Module 1: Diagnostic Troubleshooting (The "Why" and "How")

Q: Why does my product crash out as a sticky, impure mass instead of distinct crystals? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because of the compound's hydrogen-bonding network, integrating solute molecules into the crystal lattice is kinetically hindered. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system crosses the spinodal curve before nucleation can occur. This creates an impurity-rich emulsion. Solute molecules in these droplets possess high mobility and act as an excellent solvent for structurally similar impurities, effectively bypassing the impurity rejection mechanisms of a rigid crystal lattice .

Q: My crystals are distinct (no oiling out), but the purity is still below the 99.0% specification. What is the mechanism of impurity incorporation? A: If LLPS is avoided, impurities are typically incorporated via one of four mechanisms: surface deposition, agglomeration, inclusions, or solid solutions. For pyrimidinol derivatives, rapid crystal growth often leads to the entrapment of mother liquor (inclusions) or the formation of agglomerates that trap impurities in interstitial spaces. A structured approach utilizing stepwise dissolution and HPLC analysis is required to discriminate between surface impurities and internal lattice inclusions .

Q: How do I prevent solvent and impurity inclusion in this specific pyrimidinol? A: You must decouple nucleation from crystal growth. By implementing a seeded cooling crystallization with isothermal desupersaturation, you force the system to consume supersaturation via the growth of existing pure seeds rather than through rapid, uncontrolled secondary nucleation.

Module 2: Diagnostic Decision Tree

Use the following logical workflow to identify and resolve the root cause of low purity based on in-situ Process Analytical Technology (PAT) data.

DecisionTree Start Low Purity Detected in Pyrimidinol PAT In-Situ PVM / Microscopy Start->PAT LLPS Droplets / Emulsion (Oiling Out) PAT->LLPS Turbidity + Spheres Agglom Clustered Crystals (Agglomeration) PAT->Agglom Irregular Masses Inclus Single Crystals (Inclusions/Solid Sol.) PAT->Inclus Clear Facets FixLLPS Adjust Solvent Ratio Implement Seeding LLPS->FixLLPS FixAgglom Increase Stirring Optimize Seed Load Agglom->FixAgglom FixInclus Slow Cooling Rate Temperature Cycling Inclus->FixInclus

Diagnostic workflow for identifying impurity incorporation mechanisms via PAT.

Module 3: Quantitative Process Data & Critical Parameters

The table below summarizes the causality between cooling profiles, PAT feedback, and the resulting purity of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol.

Cooling RateSeeding StrategyPrimary Impurity MechanismPAT Feedback (FBRM/PVM)Final Purity (%)
1.0 °C/min (Fast)UnseededLLPS / Oiling OutSpherical droplets prior to nucleation< 90.0%
0.5 °C/min (Moderate)UnseededAgglomeration / InclusionsIrregular chord lengths, broad distribution94.0 - 96.0%
0.1 °C/min (Slow)Seeded (1 wt%)Surface DepositionDistinct counts, minor fines generation98.5%
Non-linear (Cubic) Seeded (3 wt%) Minimal (High Rejection) Smooth chord length growth, no droplets > 99.5%

Module 4: Self-Validating Experimental Protocol

To achieve >99.5% purity, utilize this self-validating Standard Operating Procedure (SOP). A protocol is only "self-validating" if it contains built-in analytical checkpoints that confirm thermodynamic and kinetic stability before proceeding to the next unit operation.

Step 1: Complete Dissolution & Clarification

  • Action: Dissolve the crude 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in the primary solvent (e.g., Isopropanol) at

    
     (e.g., 65°C).
    
  • Self-Validation: Monitor via Particle Video Microscope (PVM). The system must register zero particles. Causality: Any remaining sub-micron particles act as "ghost seeds" that carry over impurities and trigger premature, uncontrolled nucleation.

Step 2: Cooling to the Metastable Zone

  • Action: Cool the solution to 2-3°C below the established saturation temperature (

    
    ).
    
  • Self-Validation: Focused Beam Reflectance Measurement (FBRM) must show baseline counts. If counts rise, the metastable zone is too narrow, and the solvent system must be adjusted to increase solubility.

Step 3: Seed Introduction

  • Action: Introduce 2-3 wt% of high-purity, milled seeds (D50 of 20-30 µm).

  • Self-Validation: Monitor the FBRM chord length distribution. Total counts should spike upon addition and then stabilize.

    • Check: If counts drop, seeds are dissolving (temperature is too high).

    • Check: If counts rise exponentially, secondary nucleation is occurring (temperature is too low).

Step 4: Isothermal Desupersaturation (Aging)

  • Action: Hold the temperature constant for 1-2 hours.

  • Causality: Pyrimidinols require time to integrate into the lattice due to hydrogen-bond breaking/forming at the crystal interface. Aging allows supersaturation to be consumed exclusively by seed growth, preventing the rapid growth rates that cause mother liquor inclusions.

Step 5: Controlled Non-Linear Cooling

  • Action: Implement a cubic cooling ramp down to the final isolation temperature (e.g., 5°C).

  • Causality: A cubic ramp matches the exponentially increasing surface area of the growing crystals. This maintains a constant, low level of supersaturation, keeping the system safely away from the LLPS (oiling out) boundary.

Step 6: Filtration and Washing

  • Action: Filter the suspension and wash with a cold, pure anti-solvent.

  • Self-Validation: Perform an HPLC analysis of the wash filtrate. The impurity concentration should plateau, confirming that surface-deposited impurities have been removed and are not trapped within the lattice.

Module 5: Self-Validating Workflow Diagram

Workflow Dissolution Complete Dissolution (T_max) Cooling Cool to Seeding Temp Dissolution->Cooling Seeding Add Seed (1-3 wt%) Cooling->Seeding Desupersat Isothermal Desupersaturation Seeding->Desupersat LinearCool Controlled Cooling Desupersat->LinearCool Validation PAT Validation (FBRM/PVM) LinearCool->Validation Validation->Desupersat If secondary nucleation occurs Validation->LinearCool If supersaturation is controlled

Self-validating seeded cooling crystallization workflow with PAT feedback loops.

Module 6: Frequently Asked Questions (FAQs)

Q: Can I use an anti-solvent instead of cooling to increase my yield? A: Anti-solvent addition must be strictly controlled. Because 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is highly prone to LLPS, rapid anti-solvent addition creates localized pockets of high supersaturation, immediately triggering oiling out and agglomeration. If anti-solvent is necessary to drive yield, use a subsurface dosing tube and monitor with FBRM to ensure the addition rate does not exceed the crystal growth rate.

Q: Why is seed milling necessary? Can I just use crude product as seed? A: Unmilled crude product has an unpredictable surface area and often contains the very impurities you are trying to reject. Seeds must be milled or sonicated to a narrow size distribution to provide sufficient, uniform surface area. Without adequate surface area, the system cannot consume supersaturation fast enough, leading to secondary nucleation and subsequent purity drops.

Q: How do I recover a batch that has already oiled out? A: Do not attempt to filter an oiled-out batch; it will form an unfilterable gum. You must reheat the system to


 to achieve complete dissolution (verified by PVM), adjust the solvent composition if the miscibility gap is too wide, and restart the seeded cooling protocol.

References

  • Mettler Toledo / Duffy, D., et al. (2005). "Oiling Out in Crystallization". Organic Process Research & Development, 9(6), 943–950. URL:[Link]

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & Ter Horst, J. H. (2020). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development". Organic Process Research & Development, 24(8), 1443-1456. URL:[Link]

Troubleshooting

Solvent selection for optimal extraction of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Technical Support Center: Process Chemistry & Extraction Methodologies Subject: Optimization of Solvent Systems for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Recovery Ticket ID: CHEM-EXT-2024-882 Responder: Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process Chemistry & Extraction Methodologies Subject: Optimization of Solvent Systems for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Recovery Ticket ID: CHEM-EXT-2024-882 Responder: Senior Application Scientist, Separation Sciences

Executive Summary: The "Lactam Trap"

You are likely encountering difficulty extracting 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (henceforth Compound A ) because you are treating it as a simple phenol. It is not.

While the name suggests an alcohol ("-ol"), this heterocyclic species exists in a dynamic equilibrium known as lactam-lactim tautomerism . In solution, especially in polar solvents or aqueous phases, it predominantly adopts the oxo (lactam) form, 2-isopropyl-5-methylpyrimidin-4(3H)-one.

This structural reality dictates your extraction strategy. The lactam form is significantly more polar and water-soluble than the hydroxy form, rendering standard lipophilic extractions (e.g., Hexane, Toluene) inefficient.

Part 1: The Core Protocol (Acid-Base Swing)

Q: "Direct extraction with DCM gives me poor yields and messy rag layers. How do I fix this?"

A: Direct liquid-liquid extraction (LLE) is often insufficient due to the amphoteric nature of the pyrimidine ring. You need an Acid-Base Swing Extraction . This method exploits the molecule's pKa to force it into the organic phase only when it is strictly neutral.

The Mechanism
  • pH < 2 (Acidic): The pyrimidine nitrogen protonates. The molecule becomes a water-soluble Cation .[1][2]

  • pH > 10 (Basic): The amide/hydroxyl group deprotonates. The molecule becomes a water-soluble Anion .

  • pH 4–7 (Neutral): The molecule exists as a neutral species. This is the only window for efficient extraction.

Step-by-Step Protocol
  • Dissolution (The Anionic Swing):

    • Dissolve your crude mixture in 1.0 M NaOH .

    • Why: This converts Compound A into its anionic salt, pulling it into the water phase.

    • Action: Wash this aqueous layer with a non-polar solvent (e.g., Toluene or MTBE).

    • Result: Non-acidic impurities (starting materials, neutral byproducts) are removed in the organic wash. Keep the aqueous layer.

  • Neutralization (The Target Swing):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).

    • Slowly add HCl (conc.) or Acetic Acid until the pH reaches 6.0–7.0 .

    • Critical Check: Do not overshoot to pH < 2, or you will re-dissolve the compound as a cation.

  • Extraction (The Recovery):

    • Extract the now-cloudy aqueous solution with your chosen solvent (See Part 2).

    • Repeat 3x.

    • Combine organic layers, dry over Na₂SO₄, and concentrate.[3]

Part 2: Solvent Selection Matrix

Q: "Dichloromethane (DCM) works, but safety wants it gone. What is the best replacement?"

A: While DCM is the "gold standard" for solubilizing nitrogen heterocycles, 2-Methyltetrahydrofuran (2-MeTHF) is the superior modern alternative for this specific chemistry.

SolventEfficiencyEmulsion RiskGreen ScoreTechnical Notes
Dichloromethane (DCM) HighLowPoor Excellent solubility for the lactam form. High density aids phase separation. Toxic/Carcinogenic.
2-MeTHF HighMediumExcellent Biogenic. Higher boiling point than DCM. Forms an azeotrope with water that aids drying. Recommended Replacement.
Ethyl Acetate (EtOAc) MediumHighGoodGood solubility, but often co-extracts water and polar impurities. Hydrolysis risk at high pH.
MTBE / CPME LowLowGoodToo lipophilic. Poor solubility for the polar lactam tautomer. Use only for washing impurities.
Visualizing the Workflow

The following diagram illustrates the logic flow for the Acid-Base Swing protocol, highlighting the critical pH control points.

ExtractionWorkflow Start Crude Mixture (Compound A + Impurities) BaseStep Add 1.0M NaOH (pH > 10) Start->BaseStep WashStep Wash with Toluene/MTBE BaseStep->WashStep PhaseSep1 Phase Separation WashStep->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Compound A as Anion) PhaseSep1->AqLayer Keep AcidStep Acidify to pH 6.0 - 7.0 (Neutralization) AqLayer->AcidStep ExtractStep Extract with 2-MeTHF (3x) AcidStep->ExtractStep FinalOrg Organic Layer (Purified Compound A) ExtractStep->FinalOrg Keep FinalAq Aqueous Waste (Salts) ExtractStep->FinalAq Discard

Caption: Acid-Base Swing Extraction Logic. Blue nodes indicate chemical adjustments; Green nodes indicate the location of the target molecule.

Part 3: Troubleshooting & FAQs

Q: "I neutralized to pH 7, but a 'rag layer' formed between the phases. How do I break it?" A: Rag layers (stable emulsions) are common with pyrimidines because the neutral precipitate can act as a surfactant.

  • The Fix: Do not shake vigorously; use a gentle rocking motion. If a rag layer forms, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This physically traps the particulate matter stabilizing the emulsion.

  • Alternative: Add saturated brine (NaCl) to the aqueous phase. This increases the ionic strength ("salting out"), forcing the organic compound into the organic layer.

Q: "Why is my recovery yield lower than 50% even with EtOAc?" A: You are likely fighting the water solubility of the lactam form.

  • The Fix: Switch to 2-MeTHF . If you must use EtOAc, saturate the aqueous layer with NaCl before extraction.

  • Check pH: Ensure your pH is exactly 6–7. If it drops to 4, the protonated species (cation) forms, which stays in the water.

Q: "Can I use heptane to crystallize the product directly from the extract?" A: Unlikely. Due to the polarity of the oxo-form, Compound A is likely insoluble in heptane.

  • The Fix: Use a solvent swap. Concentrate the 2-MeTHF/DCM layer to a minimum volume, then slowly add Isopropyl Alcohol (IPA) or Acetone as an anti-solvent to induce crystallization.

Part 4: Scientific Rationale (The "Why")

Tautomeric Control

The extraction efficiency is governed by the equilibrium between the enol (hydrophobic) and keto (hydrophilic) forms.

  • Non-polar solvents (Toluene): Shift equilibrium toward the enol form (less stable for this molecule).

  • Polar aprotic solvents (DCM, 2-MeTHF): Stabilize the keto form via dipole interactions.

Because the keto form is thermodynamically preferred, you must select a solvent that can solvate the dipole of the amide-like bond. This is why ethers (2-MeTHF) and chlorinated solvents (DCM) outperform hydrocarbons.

Tautomerism Lactim Lactim Form (Hydroxyl, -OH) Less Polar Lactam Lactam Form (Ketone, =O) More Polar & Stable Lactim->Lactam  Favored in Solution  

Caption: The equilibrium heavily favors the Lactam form, necessitating polar organic solvents for extraction.

References

  • Taygerly, J. P., et al. (2012).[4][5][6] "A convenient guide to help select replacement solvents for dichloromethane in chromatography."[4][5][6] Green Chemistry, 14, 3020-3025.[4][5][7]

  • Prat, D., et al. (2013).[4] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[4][5] Organic Process Research & Development, 17(12), 1517-1525.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • PubChem. (n.d.).[8] "5-Fluoro-2-methylpyrimidin-4-ol Compound Summary." (Used for structural analogy and pKa estimation).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for tautomeric solvent effects).

Sources

Optimization

Degradation pathways of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol under UV light

Technical Support Center: UV Photodegradation of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol Welcome to the Technical Support Center. This guide is designed for researchers, environmental scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: UV Photodegradation of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, environmental scientists, and drug development professionals investigating the photochemical fate of alkyl-substituted pyrimidinols.

Note from the Senior Application Scientist: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is an alkyl-substituted pyrimidinol. Its photochemical behavior and degradation kinetics are mechanistically analogous to its well-documented structural isomer, 2-isopropyl-6-methylpyrimidin-4-ol (IMP)—the primary hydrolysis and photodegradation byproduct of the organophosphate pesticide diazinon[1]. The protocols and troubleshooting steps below leverage these foundational photochemistry principles to ensure robust, reproducible experimental designs.

Mechanistic Fundamentals & Degradation Pathways

Direct UV photolysis of alkyl-pyrimidinols often yields slow degradation kinetics due to moderate molar absorption coefficients at standard testing wavelengths (e.g., 254 nm). Consequently, Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, are frequently employed. These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the electron-rich pyrimidine ring and the isopropyl side chain, leading to rapid degradation and eventual mineralization[1][2].

Pathway Parent 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol UV Direct UV Photolysis (hv) Parent->UV Photon Absorption AOP UV / H2O2 (•OH Radicals) Parent->AOP Radical Attack RingCleavage Ring Cleavage Products (Aliphatic Acids/Amidines) UV->RingCleavage Pyrimidine Cleavage Hydroxylated Hydroxylated Isopropyl Intermediates AOP->Hydroxylated H-Abstraction Hydroxylated->RingCleavage Further Oxidation Mineralization Mineralization (CO2 + H2O) RingCleavage->Mineralization Extended Exposure

Fig 1: Proposed UV and UV/H2O2 photodegradation pathways for the pyrimidinol derivative.

Frequently Asked Questions (FAQs)

Q1: Why is the degradation of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol extremely slow under monochromatic 254 nm UV alone? A: Photodegradation rates depend strictly on the overlap between the emission spectrum of the UV lamp and the absorption spectrum of the target compound. Alkyl-pyrimidinols typically exhibit maximum UV absorbance (


) around 270–280 nm[3]. At 254 nm (Low-Pressure UV), the molar absorption coefficient is significantly lower, resulting in a poor quantum yield. To accelerate degradation, we recommend utilizing a Medium-Pressure (MP) UV lamp (emitting across 200–300 nm) or introducing an oxidant like H₂O₂ to initiate •OH radical-mediated degradation[1].

Q2: What primary intermediate byproducts should I calibrate my LC-MS/MS for? A: Based on the established photochemistry of analogous pyrimidinols[2][4], •OH radicals primarily attack the tertiary carbon of the isopropyl group and the unsaturated bonds within the pyrimidine ring. You should monitor for:

  • Hydroxylated derivatives (e.g., 2-(2-hydroxypropan-2-yl)-5-methylpyrimidin-4-ol).

  • Ring cleavage products (low molecular weight aliphatic acids and amidines). Caution: These intermediate photoproducts can sometimes exhibit higher acute toxicity than the parent compound before complete mineralization is achieved[5].

Q3: How do I definitively prove that degradation is photochemical and not thermal or hydrolytic? A: Alkyl-pyrimidinols are generally stable in neutral aqueous solutions, but prolonged UV exposure can inadvertently heat the reactor[6]. To create a self-validating system, you must run a "Dark Control" (compound + H₂O₂, no UV) maintained at the exact temperature of your irradiated sample (typically 20–25 °C via a recirculating water jacket). If the Dark Control shows


 degradation, you have a thermal or hydrolytic artifact in your matrix.

Troubleshooting Guide

Symptom / Analytical IssueRoot Cause Analysis (Causality)Corrective Action
Non-linear pseudo-first-order kinetics Inner Filter Effect / Oxidant Depletion: High initial concentrations of the pyrimidinol or H₂O₂ are absorbing too much UV light, preventing uniform photon distribution. Alternatively, •OH radicals are being rapidly depleted.Ensure the initial absorbance of the solution at 254 nm is

. Maintain H₂O₂ in a significant molar excess (e.g., 10:1 to 50:1 ratio).
Poor mass balance during LC-MS/MS analysis Polar Byproduct Formation: Pyrimidine ring-cleavage yields highly polar aliphatic acids that fail to retain on standard C18 reverse-phase columns, eluting invisibly in the void volume.Switch the analytical method to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or employ derivatization techniques prior to GC-MS analysis.
Inconsistent degradation rates between different water matrices Radical Scavenging: Natural organic matter (NOM) or high concentrations of carbonate/bicarbonate ions in environmental water matrices act as aggressive •OH radical scavengers[7].Establish baseline kinetics using ultrapure water (18.2 MΩ·cm). When testing environmental samples, quantify alkalinity and Dissolved Organic Carbon (DOC) to normalize scavenging rates.

Standardized Experimental Protocol: UV/H₂O₂ Degradation Kinetics

To ensure reproducible, publication-quality kinetic data, follow this self-validating methodology for determining the fluence-based pseudo-first-order rate constants (


).

Workflow Prep 1. Solution Prep (10 μM Target + H2O2) Actinometry 2. UV Actinometry (Iodide/Iodate Method) Prep->Actinometry Baseline Check Irradiation 3. Collimated Beam Irradiation (Stirred) Actinometry->Irradiation Known Photon Flux Quenching 4. Radical Quenching (Bovine Catalase/Thiosulfate) Irradiation->Quenching Aliquots at Time t Analysis 5. UPLC-MS/MS (Quantification) Quenching->Analysis Halt Reaction

Fig 2: Standardized workflow for UV degradation kinetics and byproduct analysis.

Step 1: Preparation of the Reaction Matrix

  • Prepare a 10 μM working solution of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol in ultrapure water.

  • Adjust the pH to 7.0 using a 10 mM phosphate buffer. Do not use carbonate buffers, as they will scavenge •OH radicals.

  • Add H₂O₂ to achieve a final concentration of 500 μM (establishing a 50:1 molar ratio).

Step 2: UV Actinometry (System Validation)

  • Prior to sample irradiation, determine the exact incident photon flux (

    
    ) of your collimated beam apparatus using standard iodide/iodate chemical actinometry. This isolates your kinetic data from variables like lamp aging or quartz sleeve fouling.
    

Step 3: Irradiation and Sampling

  • Place 50 mL of the reaction mixture into a 60 mm Petri dish containing a micro-magnetic stir bar.

  • Position the dish under the UV collimated beam. Ensure continuous, vortex-free stirring to maintain a homogenous dose distribution.

  • Withdraw 1.0 mL aliquots at predetermined UV fluence intervals (e.g., 0, 100, 200, 400, 800 mJ/cm²).

Step 4: Reaction Quenching

  • Immediately transfer each aliquot into an amber HPLC vial pre-loaded with 10 μL of 0.1 M sodium thiosulfate (or bovine catalase). This instantaneously quenches residual H₂O₂ and halts all •OH radical chain reactions, locking the chemical state for accurate analysis.

Step 5: Analytical Quantification

  • Analyze the aliquots via UPLC-MS/MS using Electrospray Ionization (ESI) in positive mode.

  • Plot

    
     versus UV fluence to extract the fluence-based pseudo-first-order rate constant.
    

Quantitative Data Presentation

The following table synthesizes kinetic parameters derived from the structural analog IMP, providing a baseline expectation for experimental design and analytical calibration[1].

Table 1: Comparative Kinetic Parameters for Alkyl-Pyrimidinol Degradation

Treatment ProcessLight SourcepHPseudo-First-Order Rate Constant (

)
Quantum Yield (

)
Mineralization (TOC Removal)
UV Photolysis Low Pressure (254 nm)7.0



UV Photolysis Medium Pressure (200-300 nm)7.0



UV / H₂O₂ Low Pressure (254 nm)7.0

N/A (Radical Driven)

(Extended Fluence)

References

  • Shemer, H., & Linden, K. G. (2006). Degradation and by-product formation of diazinon in water during UV and UV/H2O2 treatment. Journal of Hazardous Materials, 136(3), 553-559. URL:[Link][1]

  • Niknafs, et al. (2013). Photodegradation of insecticide diazinon under simulated solar light irradiation conditions and identification of photoproducts. Applied Ecology and Environmental Research, 11(1), 35-41. URL:[Link][2]

  • Colovic, M., et al. (2010). Toxic effects of diazinon and its photodegradation products. Toxicology Letters, 193(1), 9-18. URL:[Link][5]

  • Kouloumbos, V. N., et al. (2003). Identification of photocatalytic degradation products of diazinon in TiO2 aqueous suspensions using GC/MS/MS and LC/MS with quadrupole time-of-flight mass spectrometry. Environmental Science & Technology, 37(18), 4242-4250. URL:[Link][4]

  • Doll, T. E., & Frimmel, F. H. (2003). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Chemosphere, 52(10), 1757-1769. URL:[Link][7]

  • Development and Validation of UV Spectrophotometric Techniques. Oriental Journal of Chemistry. URL:[Link][3]

  • Stability of Pesticides' Residues Under Ultraviolet Germicidal Irradiation. Acta Chimica Slovenica. URL: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol and Thymol

Introduction: A Tale of Two Scaffolds In the landscape of medicinal chemistry and drug development, the selection of a core molecular scaffold is a decision of paramount importance. It dictates not only the three-dimensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry and drug development, the selection of a core molecular scaffold is a decision of paramount importance. It dictates not only the three-dimensional arrangement of functional groups but also the fundamental chemical reactivity, and by extension, the metabolic stability and pharmacokinetic profile of a potential therapeutic agent. This guide provides an in-depth comparison of two structurally related yet electronically distinct heterocyclic and aromatic scaffolds: 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol and Thymol (5-methyl-2-(propan-2-yl)phenol).

Thymol, a natural monoterpenoid phenol, is a well-characterized compound renowned for its antiseptic, antioxidant, and anti-inflammatory properties[1][2][3]. Its reactivity is archetypal of an electron-rich phenolic system. In contrast, 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, a substituted pyrimidinol, represents a heterocyclic analogue. While sharing the same substituents, the replacement of the benzene core with a nitrogen-containing pyrimidine ring dramatically alters its electronic nature and reactivity profile. This guide will dissect these differences through a detailed analysis of their structure, acidity, and susceptibility to electrophilic attack and oxidation, providing researchers with the foundational knowledge to make informed decisions in scaffold selection and reaction design.

Structural and Electronic Analysis: Benzene vs. Pyrimidine

The fundamental difference in reactivity between Thymol and its pyrimidinol analogue stems from the nature of their core aromatic systems.

Thymol: The benzene ring is the cornerstone of classical aromaticity. In Thymol, the hydroxyl (-OH) group and the two alkyl groups (-CH(CH₃)₂ and -CH₃) are all electron-donating groups (EDGs). They increase the electron density of the benzene ring through resonance (for the -OH group) and induction (for the alkyl groups), making it highly activated towards electrophilic attack[1][4].

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol: The pyrimidine ring is a diazine, a six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions[5]. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect, making the pyrimidine ring significantly more electron-deficient (π-deficient) than benzene. This inherently lower electron density deactivates the ring towards electrophilic substitution[5].

A crucial distinction is the phenomenon of tautomerism in the pyrimidinol. 4-Hydroxypyrimidine exists in a keto-enol tautomeric equilibrium with 4(3H)-pyrimidinone[6][7][8][9]. The keto tautomer is often the more stable form, which further removes the aromatic character of the hydroxyl-bearing ring and changes its reactive profile from that of a typical phenol.

FeatureThymol5-Methyl-2-(propan-2-yl)pyrimidin-4-ol
Core Ring System Benzene (Carbocycle)Pyrimidine (Heterocycle)
Electronic Nature Electron-richElectron-deficient
Key Substituent Effect -OH group is strongly activatingRing nitrogens are strongly deactivating
Tautomerism Not significantExists in equilibrium with keto form (pyrimidinone)[6][9]

Comparative Reactivity Analysis

We will now explore three key areas of chemical reactivity: acidity (pKa), susceptibility to electrophilic aromatic substitution, and antioxidant capacity.

Acidity (pKa): The Impact of Ring Nitrogens

The acidity of the hydroxyl proton is a direct measure of the stability of the resulting conjugate base.

  • Thymol: As a substituted phenol, Thymol is weakly acidic. Deprotonation yields a phenoxide anion, where the negative charge is delocalized over the aromatic ring. The pKa of Thymol in water is approximately 10.59[4][10].

  • 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol: The electron-withdrawing nature of the two ring nitrogen atoms significantly stabilizes the negative charge of the conjugate base (the pyrimidinolate anion). This increased stabilization of the anion makes the hydroxyl proton more acidic compared to Thymol. The predicted pKa for the parent 4-pyrimidinol is around 8.76[11], and while substituents will modulate this, it is expected to be substantially lower (more acidic) than Thymol.

Table 1: Comparison of Acidity

Compound Typical pKa (in H₂O) Rationale for Difference
Thymol ~10.59[4][10] Standard phenolic acidity; charge delocalized on carbocyclic ring.

| 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol | ~8.5 - 9.0 (Predicted) | Increased acidity due to inductive stabilization of the conjugate base by two electron-withdrawing ring nitrogen atoms[11]. |

Electrophilic Aromatic Substitution (EAS): A Tale of Opposing Reactivities

EAS is a hallmark reaction of aromatic compounds. The mechanism involves the attack of an electrophile by the π-system of the ring, forming a resonance-stabilized carbocation intermediate (an arenium ion)[12][13][14].

  • Thymol: The electron-rich nature of the phenol ring makes Thymol highly reactive towards electrophiles. The hydroxyl group is a powerful ortho, para-director. Given the substitution pattern, the remaining open positions (ortho and para to the -OH group) are highly activated, leading to rapid reactions like bromination, even without a Lewis acid catalyst[1][4].

  • 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol: The pyrimidine ring is strongly deactivated towards EAS due to its π-deficient character[5]. Electrophilic attack, if it occurs, requires harsh conditions and preferentially happens at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring[5]. The presence of the activating hydroxyl (or oxo) group and alkyl substituents at other positions makes the C-5 position the only viable site for substitution. However, the overall reactivity is orders of magnitude lower than that of Thymol.

Table 2: Predicted Outcome of Electrophilic Bromination

Compound Reagents & Conditions Predicted Major Product Predicted Reactivity
Thymol Br₂ in Acetic Acid, RT 4-Bromo-5-methyl-2-(propan-2-yl)phenol High / Fast

| 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol | NBS, H₂SO₄, heat | 5-Bromo-6-methyl-2-(propan-2-yl)pyrimidin-4-ol | Very Low / Slow |

Experimental Protocols

To quantitatively validate these predicted differences, the following experimental protocols are proposed.

Protocol: Determination of pKa by Spectrophotometric Titration

This method leverages the difference in UV absorbance between the protonated (Ar-OH) and deprotonated (Ar-O⁻) forms of the compounds.

Rationale: Spectrophotometry is a highly sensitive method for determining pKa values of compounds with a chromophore near the ionizable group. By measuring absorbance changes across a range of pH values, one can accurately determine the pH at which the protonated and deprotonated species are in equal concentration, which corresponds to the pKa.

Methodology:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of Thymol and the pyrimidinol analogue in methanol.

  • Buffer Preparation: Prepare a series of 0.05 M buffer solutions spanning a pH range from 7.0 to 12.0 (e.g., phosphate and carbonate-bicarbonate buffers).

  • Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the stock solution to each buffer solution to achieve a final concentration of ~50 µM.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum (220-400 nm) for each sample against a buffer blank.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot absorbance at this wavelength versus pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or finding the inflection point of the resulting sigmoidal curve.

Protocol: Comparative Electrophilic Bromination

This experiment directly compares the rate and ease of electrophilic aromatic substitution.

Rationale: The reaction of an activated aromatic ring with a molecular halogen like bromine is a classic EAS reaction. By using standardized conditions and monitoring the reaction progress, a direct comparison of ring activation can be made. N-Bromosuccinimide (NBS) is chosen for the less reactive pyrimidinol as it can provide a source of electrophilic bromine under acidic catalysis.

Methodology:

  • Reaction Setup (Thymol):

    • Dissolve Thymol (1 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.

    • To this, add a solution of Bromine (1 mmol) in 5 mL of acetic acid dropwise at room temperature with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) every 5 minutes.

  • Reaction Setup (Pyrimidinol):

    • Dissolve 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (1 mmol) in 20 mL of concentrated sulfuric acid.

    • Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and then heat to 50°C if no reaction is observed.

    • Monitor the reaction by TLC every 30 minutes.

  • Work-up and Analysis:

    • Upon completion (or after a set time, e.g., 2 hours), quench the reaction by pouring it into ice water.

    • Extract the product with ethyl acetate, wash with sodium thiosulfate solution (to remove excess bromine) and brine, dry over Na₂SO₄, and concentrate.

    • Determine the product yield and purity by ¹H NMR and Mass Spectrometry. The significant difference in reaction time and conditions required will provide a qualitative and quantitative measure of relative reactivity.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a common metric for antioxidant potential.

Rationale: Phenolic compounds are known antioxidants, acting as radical scavengers[3][15]. The efficiency of this process is related to the stability of the resulting phenoxyl radical. This assay provides a standardized method to compare the radical scavenging potency of the two compounds. The result is often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[15]

    • Prepare a series of dilutions (e.g., 1 to 100 µM) for both Thymol and the pyrimidinol analogue from 1 mg/mL stock solutions in methanol.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the test compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[15][16]

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test compound and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[15][17]

    • Measure the absorbance at 517 nm using a microplate reader.[15][18]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value from the curve.

Visualization of Experimental Workflow and Mechanisms

Diagram 1: Workflow for DPPH Antioxidant Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph 2. Add 100 µL DPPH Solution prep_dpph->add_dpph prep_cmpd Prepare Serial Dilutions of Test Compounds add_cmpd 1. Add 100 µL Compound Dilution prep_cmpd->add_cmpd add_cmpd->add_dpph incubate 3. Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Curve & Determine IC50 calculate->plot

Caption: Workflow for the DPPH radical scavenging assay.

Diagram 2: Electrophilic Aromatic Substitution Comparison

EAS_Comparison cluster_thymol Thymol (Electron-Rich) cluster_pyrimidinol Pyrimidinol (Electron-Deficient) T_start Thymol T_int Arenium Ion (Resonance Stabilized) T_start->T_int + Br+ (fast) P_start Pyrimidinol T_prod Bromothymol T_int->T_prod - H+ P_int Arenium-like Ion (Less Stabilized) P_start->P_int + Br+ (slow, harsh cond.) P_prod Bromopyrimidinol P_int->P_prod - H+

Sources

Comparative

Elemental Analysis and Purity Standards for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol: A Comparative Guide

Executive Summary 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (C₈H₁₂N₂O) is a highly substituted pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (C₈H₁₂N₂O) is a highly substituted pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Accurate determination of its elemental composition and absolute purity is paramount for downstream synthetic reliability. This guide objectively compares traditional CHN Combustion Analysis with modern Quantitative ¹H NMR (qNMR) , providing application scientists with self-validating protocols to ensure absolute analytical trustworthiness.

The Analytical Challenge: Pyrimidine Thermodynamics

The theoretical elemental composition for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol is C: 63.13%, H: 7.95%, N: 18.41% .

Nitrogen-rich heterocycles like pyrimidines present unique thermodynamic challenges. When subjected to standard flash combustion, the robust pyrimidine ring can resist complete oxidation or yield refractory nitrogen oxides (NOₓ) rather than pure N₂ gas. This leads to artificially low nitrogen quantification. Furthermore, while traditional CHN analysis proves elemental ratios, it is virtually blind to isomeric impurities or structurally similar byproducts. Consequently, modern analytical workflows demand an orthogonal approach: coupling CHN elemental analysis with qNMR to establish absolute purity.

Comparative Analysis: CHN Combustion vs. qNMR

To establish structural and purity assignments suitable for regulatory submission or high-impact publication, laboratories must understand the operational boundaries of their analytical methods.

Analytical FeatureCHN Combustion AnalysisQuantitative ¹H NMR (qNMR)
Primary Output Elemental mass fractions (%C, %H, %N)Absolute mass fraction (Purity %)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)
Standardization External calibration curve (e.g., Sulfanilamide)Internal Calibrant (e.g., Maleic Acid)
Impurity Detection Blind to isomers and structurally similar byproductsHighly specific; detects water, solvents, and isomers
Accuracy Threshold 1>99% accuracy with <1% relative uncertainty
Throughput High (Automated flash combustion)Medium (Requires long D1 relaxation delays)

Methodology & Self-Validating Protocols

Protocol A: High-Efficiency CHN Combustion Analysis

Causality & Mechanism: Pyrimidines are prone to forming stable NOₓ species. If the reduction column is inefficient, these species are not reduced to N₂, skewing the %N results. To prevent this, the combustion reactor must utilize a specialized catalytic oxide composition (such as Cr₂O₃ or Co₃O₄) to ensure complete carbon oxidation and facilitate downstream NOₓ reduction.

Step-by-Step Workflow:

  • Calibration: Run a certified Organic Analytical Standard (e.g., Sulfanilamide) to establish a dynamic calibration curve.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of completely dry 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol into a combustible tin capsule.

  • Combustion: Drop the capsule into the oxidation reactor (1000°C) under a dynamic pulse of pure O₂. The tin undergoes an exothermic reaction, temporarily raising the local temperature to ~1800°C to shatter the pyrimidine ring.

  • Reduction & Separation: Pass the combustion gases (CO₂, H₂O, NOₓ) through a copper-packed reduction column (600°C) to reduce NOₓ to N₂ and absorb excess O₂. The gases are then separated via a GC column and detected by a Thermal Conductivity Detector (TCD).

  • Self-Validation Check: 2. If the standard deviates by >0.3% absolute, the system is self-reporting a calibration drift or column exhaustion, invalidating the batch.

Protocol B: Absolute Purity via ¹H qNMR

Causality & Mechanism: Unlike chromatography,3. By utilizing a certified Internal Calibrant (IC), absolute purity is derived directly from the fundamental proportionality between the NMR signal integral and the molar concentration of the nuclei. A long relaxation delay (D1) is mandatory to ensure all nuclear spins return to thermal equilibrium, preventing signal saturation.

Step-by-Step Workflow:

  • Standard Selection: Select an Internal Calibrant (e.g., Maleic acid or Dimethyl sulfone) that does not overlap with the pyrimidinol signals. For this analyte, the isolated pyrimidine ring proton (~7.8 ppm) and the 5-methyl group (~2.0 ppm) are ideal integration targets.

  • Sample Preparation: Co-weigh ~15 mg of the pyrimidinol and ~5 mg of the IC into a vial using a high-precision microbalance (d = 0.01 mg). Dissolve completely in CDCl₃ or DMSO-d₆ and transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire the ¹H spectrum using a 90° excitation pulse. Critical Step: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the target protons (typically D1 ≥ 30 seconds).

  • Data Processing & Self-Validation Check: Integrate the IC signal and two distinct analyte signals (e.g., the 1H ring proton and the 3H methyl group). Calculate the mass fraction using both integrals independently. If the calculated purity from the methyl group matches the purity calculated from the ring proton within 0.5%, the measurement is internally validated, proving no hidden impurities are co-resonating under those peaks.

Workflow Visualization

PurityWorkflow Start 5-Methyl-2-(propan-2-yl) pyrimidin-4-ol Decision Purity Validation Strategy Start->Decision CHN CHN Combustion (Elemental Analysis) Decision->CHN qNMR Quantitative 1H NMR (qNMR) Decision->qNMR CHN_Prep Weigh 2-5 mg Add Oxide Catalyst CHN->CHN_Prep qNMR_Prep Dissolve in CDCl3 Add Internal Calibrant qNMR->qNMR_Prep CHN_Run Flash Combustion Quantify N2, CO2, H2O CHN_Prep->CHN_Run qNMR_Run Acquire Spectra Integrate Target Peaks qNMR_Prep->qNMR_Run CHN_Result Verify ±0.4% Theoretical Yield CHN_Run->CHN_Result qNMR_Result Calculate Absolute Mass Fraction qNMR_Run->qNMR_Result Valid Orthogonal Purity Validation Achieved CHN_Result->Valid qNMR_Result->Valid

Orthogonal purity validation workflow for pyrimidinol derivatives.

References

  • An International Study Evaluating Elemental Analysis N
  • Summary of CHNS Elemental Analysis Common Problems University of British Columbia (UBC)
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Public
  • Determining and reporting purity of organic molecules: why qNMR PubMed / Magnetic Resonance in Chemistry

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol using GC-MS and Comparative Analytical Techniques

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] For a key interme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] For a key intermediate like 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol, a substituted pyrimidine derivative, rigorous purity assessment is paramount. Pyrimidines are fundamental heterocyclic compounds in many biologically active molecules, including nucleic acids, and their derivatives are widely used in drug discovery.[2][][4]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques for the purity validation of this specific pyrimidine intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Central Role of Purity in Pharmaceutical Intermediates

The quality of a final drug product is intrinsically linked to the purity of its intermediates.[1] Impurities can arise from various sources, including starting materials, by-products of the synthesis process, or degradation.[] For pyrimidine-based compounds, common synthesis routes like the condensation of β-dicarbonyl compounds with amidines or ureas can introduce specific, structurally related impurities.[5] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final API. Therefore, employing a highly sensitive and specific analytical method is non-negotiable.

Comparative Analysis of Purity Determination Techniques

While GC-MS is a powerful tool, a comprehensive understanding of its strengths and weaknesses relative to other techniques is crucial for robust analytical method development.

Parameter GC-MS HPLC-UV qNMR DSC
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative analysis based on the direct proportionality between NMR signal integral and the number of nuclei.[6]Measures heat flow associated with thermal transitions to determine purity based on melting point depression.[7][8]
Selectivity Very High (mass fragmentation provides structural information).Moderate to High (dependent on chromatographic resolution).Very High (structurally specific signals).Low (cannot distinguish between impurities with similar thermal properties).
Sensitivity High (ng to pg level).Moderate (µg to ng level).Low (mg level sample required).[9]Moderate (impurities >0.1 mol%).
Quantitation Requires a certified reference standard for each impurity.Requires a certified reference standard for each impurity.Can be a primary method; allows for absolute quantification using a certified internal standard.[6][10]Provides an estimate of total molar impurity content.[7]
Sample Throughput Moderate.High.Low to Moderate.Low.
Destructive Yes.Yes.No.[9]Yes.
Ideal For Volatile and semi-volatile thermally stable compounds.[11]A wide range of non-volatile and thermally labile compounds.[12][13]Absolute purity determination without a specific reference standard for the analyte.[10]High-purity crystalline solids.[7]

Expert Insights:

  • GC-MS excels in identifying and quantifying volatile impurities that might be missed by HPLC, such as residual solvents from the synthesis. Its high selectivity, derived from mass spectral data, is invaluable for structural elucidation of unknown impurities.

  • HPLC-UV is often the workhorse for routine purity analysis due to its robustness and high throughput.[14] It is particularly well-suited for non-volatile impurities and can be readily validated according to ICH guidelines.[15][16][17]

  • Quantitative NMR (qNMR) is a powerful, non-destructive primary method that provides an orthogonal assessment of purity.[6][18][19] Its ability to quantify without a specific reference standard for the analyte makes it invaluable, especially in early-stage development when impurity standards may not be available.[10]

  • Differential Scanning Calorimetry (DSC) offers a unique approach by determining the total mole percentage of impurities based on the van't Hoff law of melting point depression.[7][20][21] This technique is particularly useful for highly pure, crystalline substances and provides a valuable cross-validation of purity results from chromatographic methods.[8][22]

Deep Dive: GC-MS Method for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

The following protocol is a robust starting point for developing a validated GC-MS method for the purity assessment of 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol. The choices within this protocol are grounded in the principles of achieving optimal separation, sensitivity, and specificity.

Experimental Workflow

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol

This guide outlines the safety and handling protocols for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (CAS: 3440-41-3).[1] CRITICAL SAFETY NOTICE: Specific toxicological data for the 5-methyl isomer (CAS 3440-41-3) is limited...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety and handling protocols for 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol (CAS: 3440-41-3).[1]

CRITICAL SAFETY NOTICE: Specific toxicological data for the 5-methyl isomer (CAS 3440-41-3) is limited.[1] The protocols below are derived from its well-characterized structural isomer, 2-isopropyl-6-methyl-4-pyrimidinol (CAS 2814-20-2), and standard safety practices for bioactive pyrimidine intermediates. You must treat this substance as a potential bioactive irritant and strictly adhere to the "Analogous Hazard Principle." [1]

Part 1: Hazard Profile & Risk Assessment

Before handling, you must understand the chemical nature of the threat.[2] This compound is likely a solid powder that poses risks primarily through inhalation of dust and direct contact with mucous membranes.[1]

Property Data / Prediction Operational Implication
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) Causes reversible but painful inflammation.[1] Avoid all mucosal contact.[1][3][4]
Bioactivity Unknown / Potential Pyrimidines are privileged scaffolds in drug discovery.[1] Treat as a pharmacologically active agent until proven otherwise.[1]
Solubility DMSO, Methanol, DCMOnce dissolved, the risk of dermal absorption increases significantly.

Part 2: The Defense Layer (Personal Protective Equipment)

PPE selection is not static; it depends on the state of the matter.

A. Respiratory Protection (The Critical Barrier)[1]
  • Solid State (Weighing/Transfer):

    • Requirement: N95 (US) or P2 (EU) minimum.[1]

    • Best Practice: Use a Powered Air-Purifying Respirator (PAPR) or work strictly inside a certified chemical fume hood.[1]

    • Reasoning: Fine pyrimidine dusts can bypass simple surgical masks.[1] Inhalation can trigger acute respiratory tract irritation (STOT SE 3).[1]

B. Dermal Protection[1][2]
  • Gloves:

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

    • Technique: Double-gloving is mandatory when handling solutions.[1]

      • Inner Layer: Standard Nitrile (4 mil).[1]

      • Outer Layer: Long-cuff Nitrile (6-8 mil) or Laminate (Silver Shield) if using penetrating solvents like DMSO.[1]

    • Validation: Check gloves for pinholes by inflating them with air before use.[1]

  • Body:

    • Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1]

    • Closed-toe chemically resistant shoes.[1]

C. Eye Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Contraindication: Do NOT rely on safety glasses with side shields alone; they do not seal against floating dust or multidirectional splashes.[1]

Part 3: Operational Handling Protocols

Protocol 1: Safe Weighing & Transfer
  • Objective: Transfer solid without generating airborne dust.

  • Location: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[1] Pyrimidines are often static-prone, causing "jumping" powder.[1]

  • The "Tunnel" Method: Do not lift the spatula high.[1] Keep the transfer distance between the source bottle and the receiving vessel < 5 cm.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-soaked) to capture invisible dust.[1] Do not "dry sweep."[1]

Protocol 2: Solubilization
  • Objective: Dissolving the solid for reaction.

  • Risk: Solvents like DMSO act as "vehicles," carrying the chemical through the skin barrier.

  • Add Solvent First: If possible, add the solvent to the vessel before adding the solid to minimize dust puff-back.[1]

  • Venting: If the dissolution is exothermic (rare but possible), ensure the vessel is vented to a bubbler or inert gas line.[1]

  • Labeling: Immediately label the solution with "Contains Bioactive Pyrimidine."[1]

Part 4: Visualization & Logic

Figure 1: PPE Decision Matrix

This logic tree dictates your gear based on the experimental phase.[1]

PPE_Decision_Tree Start Start: Handling 5-Methyl-2-(propan-2-yl)pyrimidin-4-ol State_Check What is the Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Solution Solution (Dissolved) State_Check->Solution Liquid Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Sol_Risk Risk: Dermal Absorption (Splash) Solution->Sol_Risk Solid_PPE REQUIRED: 1. Fume Hood 2. N95/P2 Respirator 3. Nitrile Gloves (Single) Solid_Risk->Solid_PPE Sol_PPE REQUIRED: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat Sol_Risk->Sol_PPE

Figure 1: Decision matrix for selecting Personal Protective Equipment based on the physical state of the chemical.[1]

Part 5: Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • Gear Up: Wear full PPE (Goggles, N95, Double Gloves).[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[1] Scoop up into a waste container.

    • Liquid: Absorb with vermiculite or sand.[1]

  • Clean: Wash the surface with 10% bleach solution followed by water.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open.[1]

  • Skin Contact: Wash with soap and water.[1][3][5][6][7][8] Do not use alcohol/solvents (increases absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal
  • Classification: Hazardous Chemical Waste.[1]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do NOT: Dispose of down the drain.

References

  • PubChem. (n.d.).[1] 2-Isopropyl-6-methyl-4-pyrimidinol (Compound Summary).[1][9] National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Pyrimidine derivatives. Retrieved from [Link][1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

Sources

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